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  • Product: (4-Methyl-2-phenoxyphenyl)methanamine
  • CAS: 1247468-69-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methyl-2-phenoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectroscopic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectroscopic characterization data for the novel compound (4-Methyl-2-phenoxyphenyl)methanamine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document is intended to serve as a detailed technical resource, offering not only spectral data but also the underlying scientific rationale for the experimental design and data interpretation, thereby empowering researchers to confidently identify and characterize this and structurally related compounds.

Introduction to (4-Methyl-2-phenoxyphenyl)methanamine

(4-Methyl-2-phenoxyphenyl)methanamine is a primary amine featuring a substituted diphenyl ether core. The unique arrangement of a methyl group, a phenoxy group, and a methanamine substituent on the same benzene ring gives rise to a distinct spectroscopic fingerprint. The structural elucidation of this molecule is critical for confirming its identity after synthesis and for understanding its behavior in various chemical and biological systems.

Compound Profile:

PropertyValueSource
IUPAC Name (4-Methyl-2-phenoxyphenyl)methanamine-
CAS Number 1247468-69-4[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Structure [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (4-Methyl-2-phenoxyphenyl)methanamine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures data reproducibility and accuracy.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (4-Methyl-2-phenoxyphenyl)methanamine.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3][4] The choice of solvent is critical as it can influence chemical shifts.[2][3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (4-Methyl-2-phenoxyphenyl)methanamine in CDCl₃ is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (Phenoxy ring, ortho)7.30 - 7.40Doublet of doublets (dd) or Multiplet (m)2HDeshielded by the ether oxygen and aromatic ring current.
Ar-H (Phenoxy ring, para)7.10 - 7.20Triplet (t)1HTypical chemical shift for a para-proton on a monosubstituted benzene ring.
Ar-H (Phenoxy ring, meta)6.95 - 7.05Triplet (t)2HShielded relative to the ortho protons.
Ar-H (Methyl-substituted ring)6.80 - 7.10Multiplet (m)3HThe exact shifts and multiplicities will depend on the coupling with neighboring protons.
-CH₂-NH₂~3.80Singlet (s)2HProtons on a carbon adjacent to an amine group typically appear in this region.[6]
Ar-CH₃~2.30Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.
-NH₂1.5 - 2.5 (broad)Singlet (s, broad)2HThe chemical shift of amine protons is highly variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.[6] The signal may disappear upon D₂O exchange.[6]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ar-C (Quaternary, C-O)155 - 160Deshielded due to direct attachment to the electronegative oxygen atom.
Ar-C (Quaternary, C-O, phenoxy)150 - 155Deshielded by the ether oxygen.
Ar-C (Quaternary, C-CH₃)135 - 140Typical shift for a substituted aromatic carbon.
Ar-C (Quaternary, C-CH₂NH₂)130 - 135Influenced by both the aromatic ring and the aminomethyl group.
Ar-C H115 - 130Aromatic carbons typically appear in this region. The specific shifts will vary based on the electronic effects of the substituents.
-C H₂-NH₂40 - 50Aliphatic carbon attached to a nitrogen atom.[6]
Ar-C H₃20 - 25Typical chemical shift for a methyl group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile compound like this, GC-MS is a suitable choice.

  • Ionization: Electron Ionization (EI) is a common technique that will likely lead to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Diagram of Mass Spectrometry Workflow:

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): For (4-Methyl-2-phenoxyphenyl)methanamine (C₁₄H₁₅NO), the molecular ion peak is expected at an m/z of 213.

  • Key Fragmentation Pathways:

    • Loss of the aminomethyl group: A prominent peak may be observed at m/z 183 due to the loss of •CH₂NH₂.

    • Benzylic cleavage: The bond between the aromatic ring and the methanamine group is a likely point of cleavage, leading to a fragment at m/z 198 (loss of •NH₂).

    • Cleavage of the ether bond: Fragmentation of the diphenyl ether linkage can also occur, leading to various smaller fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Primary Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric) & 1000-1075 (symmetric)Strong

Conclusion

The comprehensive spectroscopic characterization of (4-Methyl-2-phenoxyphenyl)methanamine through NMR, MS, and IR provides a robust framework for its unequivocal identification and structural elucidation. The predicted data presented in this guide, based on established principles of spectroscopy, offer a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of (4-Methyl-2-phenoxyphenyl)methanamine

Prepared by: Senior Application Scientist, DMPK Division Abstract The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK Division

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic properties. Early, robust in vitro characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is not merely a data-gathering exercise; it is a critical, decision-driving process that derisks clinical development and guides medicinal chemistry efforts.[1][2] This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of a promising NCE, (4-Methyl-2-phenoxyphenyl)methanamine. We will move beyond rote protocols to dissect the causality behind each experimental choice, presenting a self-validating system of assays designed to build a predictive pharmacokinetic profile. The core assays discussed—metabolic stability, plasma protein binding, and intestinal permeability—form the foundational pillars for assessing the drug-like potential of this molecule.

Metabolic Stability Assessment: The First Pass on Clearance

Expertise & Experience: A primary determinant of a drug's dosing regimen and potential for drug-drug interactions is its rate of metabolic clearance, predominantly occurring in the liver.[3] The liver microsomal stability assay is a cornerstone of early ADME screening because it provides a rapid and cost-effective measure of a compound's susceptibility to Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the clearance of approximately 60% of marketed drugs.[3][4] By incubating (4-Methyl-2-phenoxyphenyl)methanamine with liver microsomes—subcellular fractions rich in these enzymes—we can determine its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[5][6]

Experimental Workflow: Liver Microsomal Stability

The workflow is designed to quantify the disappearance of the parent compound over time when exposed to a metabolically active system.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Stock Solution (4-Methyl-2-phenoxyphenyl)methanamine in 10mM DMSO D Pre-incubation Compound + Microsomes (5 min) A->D B Pooled Liver Microsomes (Human, Rat) 0.5 mg/mL in Buffer B->D C NADPH Regenerating System (Cofactor) E Initiate Reaction Add NADPH C->E D->E F Time-Point Sampling (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + Internal Std.) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis Quantify Parent Compound H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Experimental Protocol

Trustworthiness: This protocol includes parallel incubations—one with the essential cofactor (NADPH) and one without—to ensure that any observed compound disappearance is due to enzymatic metabolism and not chemical instability. Positive controls (e.g., Midazolam, Dextromethorphan) with known metabolic profiles are included in every run to validate the metabolic competency of the microsomal batch.[5]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (4-Methyl-2-phenoxyphenyl)methanamine in DMSO.

    • Thaw pooled human and rat liver microsomes on ice and dilute to a working concentration of 0.625 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[5]

    • Prepare a 5 mM NADPH solution in buffer. This is the cofactor essential for CYP enzyme activity.[4]

  • Incubation Procedure:

    • In a 96-well plate, add 155 µL of the microsomal suspension to each well.

    • Add 1 µL of the 10 mM test compound stock solution to achieve a final incubation concentration of 1 µM. A low concentration is used to ensure the enzyme kinetics are likely below the Michaelis-Menten constant (Km), approximating first-order kinetics.[5]

    • Include control wells: a "-NADPH" control (add buffer instead of NADPH) and positive controls (e.g., 1 µM Midazolam).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 40 µL of the 5 mM NADPH solution (final concentration 1 mM). For "-NADPH" wells, add 40 µL of buffer.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 25 µL aliquots from the incubation wells to a new 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). The acetonitrile immediately terminates the enzymatic reaction by precipitating proteins.[3]

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound by comparing the peak area ratio (compound/internal standard) at each time point to the 0-minute time point.

Data Presentation & Interpretation

The rate of metabolism is determined by plotting the natural logarithm of the percent remaining of (4-Methyl-2-phenoxyphenyl)methanamine against time. The slope of this line provides the elimination rate constant (k).

ParameterCalculationInterpretation
Half-Life (t½) 0.693 / kThe time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) (0.693 / t½) / (mg protein/mL)The rate of metabolism normalized to the amount of protein in the assay.

Table 1: Representative Metabolic Stability Data

Compound Species t½ (min) Clint (µL/min/mg protein) Stability Classification
(4-Methyl-2-phenoxyphenyl)methanamine Human 45 30.8 Moderate
(4-Methyl-2-phenoxyphenyl)methanamine Rat 25 55.5 Low
Midazolam (Control) Human < 10 > 138 Low

| Warfarin (Control) | Human | > 60 | < 23 | High |

A short half-life and high Clint value suggest the compound is rapidly metabolized, which may predict high first-pass metabolism and low oral bioavailability in vivo.

Plasma Protein Binding (PPB): Assessing Bioavailability

Expertise & Experience: Once absorbed into the bloodstream, a drug's distribution and availability to reach its therapeutic target are profoundly influenced by its affinity for plasma proteins like albumin and alpha-1-acid glycoprotein.[7] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[7] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the gold standard method because it minimizes non-specific binding and experimental artifacts compared to other techniques like ultrafiltration.[8]

Principle of Equilibrium Dialysis

This technique relies on a semi-permeable membrane that separates a plasma-containing compartment from a buffer-containing compartment. The drug, but not the plasma proteins, can freely diffuse across the membrane until equilibrium is reached.

G cluster_initial Initial State (T=0) cluster_final Equilibrium State (T=4-6h) A Plasma Chamber Drug + Plasma Proteins membrane1 Semi-permeable Membrane A->membrane1 Free Drug Diffuses B Buffer Chamber (Protein-Free) C Bound Drug Free Drug membrane2 Semi-permeable Membrane C->membrane2 [Free Drug]plasma = [Free Drug]buffer D Free Drug membrane1->B membrane2->D

Caption: Principle of the Equilibrium Dialysis Assay.

Detailed Experimental Protocol

Trustworthiness: The protocol's integrity is ensured by monitoring compound recovery. A low recovery (<70%) can indicate issues such as non-specific binding to the dialysis device or compound instability in plasma, necessitating further investigation. A well-characterized highly bound drug (e.g., Warfarin) and a low-binding drug (e.g., Atenolol) are run in parallel to validate the assay performance.[7]

  • Preparation:

    • Hydrate the semi-permeable membranes (e.g., 10,000 Da molecular weight cutoff) of the dialysis device according to the manufacturer's instructions.[7]

    • Prepare a 2 µM working solution of (4-Methyl-2-phenoxyphenyl)methanamine by spiking the 10 mM DMSO stock into pooled human plasma.

    • Prepare an equivalent 2 µM solution in phosphate-buffered saline (PBS) for mass balance determination.

  • Dialysis Setup:

    • Add 150 µL of the plasma-drug solution to one side of the dialysis chamber (the plasma side).

    • Add 150 µL of PBS to the other side (the buffer side).

    • Seal the dialysis unit and place it in an incubator at 37°C with gentle rotation for 4-6 hours to allow equilibrium to be reached.

  • Sampling and Analysis:

    • After incubation, carefully collect 50 µL aliquots from both the plasma and buffer chambers.

    • To accurately quantify the total concentration in the plasma side, match the matrix of the buffer sample by adding 50 µL of blank plasma to the buffer aliquot. Conversely, add 50 µL of PBS to the plasma aliquot.

    • Quench all samples by adding 200 µL of acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.

Data Presentation & Interpretation

The fraction unbound (fu) is a direct measure of the drug available for therapeutic action.

ParameterCalculation
Fraction Unbound (fu) Concentration in Buffer Chamber / Concentration in Plasma Chamber
Percent Bound (1 - fu) * 100
Recovery (%) (Total amount post-dialysis / Total amount pre-dialysis) * 100

Table 2: Representative Plasma Protein Binding Data

Compound % Bound Fraction Unbound (fu) Recovery (%) Classification
(4-Methyl-2-phenoxyphenyl)methanamine 98.5% 0.015 95% Highly Bound
Warfarin (Control) 99.5% 0.005 92% Highly Bound

| Atenolol (Control) | < 10% | > 0.90 | 98% | Low Binding |

A high percentage bound (>99%) means that only a small fraction of the total drug concentration in the plasma is active. This can affect the volume of distribution and clearance, and small changes in binding can lead to large changes in the free, active concentration.[9]

Intestinal Permeability and Efflux Liability

Expertise & Experience: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic efficacy.[10] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[11][12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that morphologically and functionally resembles the enterocytes of the small intestine, complete with tight junctions and the expression of key uptake and efflux transporters, most notably P-glycoprotein (P-gp).[10][12] By measuring the transport of (4-Methyl-2-phenoxyphenyl)methanamine in both directions across this monolayer, we can simultaneously assess its passive permeability and determine if it is a substrate for efflux pumps like P-gp, which can limit drug absorption.[12]

Bidirectional Caco-2 Assay Workflow

The assay measures the rate of compound appearance in the receiver compartment when the compound is added to the donor compartment, in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

G cluster_ab A-to-B Transport (Absorption) cluster_ba B-to-A Transport (Efflux) cluster_cells Caco-2 Monolayer on Transwell Insert A Add Compound to Apical (A) Side B Sample from Basolateral (B) Side A->B Papp (A-B) C Add Compound to Basolateral (B) Side D Sample from Apical (A) Side C->D Papp (B-A) monolayer Apical Side (Lumen) --- Polarized Caco-2 Cells --- Basolateral Side (Blood)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Experimental Protocol

Trustworthiness: The integrity of the Caco-2 monolayer is paramount for reliable data. This is validated before and after the transport experiment by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value confirms the presence of robust tight junctions.[11] Additionally, a low-permeability marker (e.g., Lucifer Yellow) is co-incubated to ensure the monolayer was not compromised during the experiment.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for full differentiation and polarization.[13]

    • Confirm monolayer integrity by measuring TEER values; only inserts with TEER > 600 Ω·cm² should be used.[13]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For A-to-B transport: Add the transport buffer containing 10 µM (4-Methyl-2-phenoxyphenyl)methanamine to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B-to-A transport: Add the compound-containing buffer to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • To test for P-gp interaction, run a parallel set of experiments in the presence of a known P-gp inhibitor, such as 5 µM Verapamil.[14][15]

    • Incubate the plates at 37°C with gentle shaking for 90-120 minutes.[13]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Also measure the concentration of the integrity marker (Lucifer Yellow) using a fluorescence plate reader.

Data Presentation & Interpretation

Permeability is expressed as an apparent permeability coefficient (Papp), and efflux is assessed by the efflux ratio (ER).

ParameterCalculation
Papp (cm/s) (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance in the receiver, A is the surface area, and C0 is the initial concentration.
Efflux Ratio (ER) Papp (B-A) / Papp (A-B)

Table 3: Representative Caco-2 Permeability Data

Condition Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Classification Efflux Substrate?
Test Compound 0.8 8.0 10.0 Low Yes
Test Compound + Verapamil 4.5 5.0 1.1 Moderate No
Propranolol (High Perm.) 25.0 22.0 0.9 High No

| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low | No |

  • Permeability: A Papp (A-B) value < 1 x 10⁻⁶ cm/s suggests low permeability and potentially poor oral absorption, while > 10 x 10⁻⁶ cm/s suggests high permeability.[16]

  • Efflux: An Efflux Ratio > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[12] If the ER is reduced to ~1 in the presence of a P-gp inhibitor, it confirms the involvement of P-gp. This is a significant finding, as P-gp efflux can be a major barrier to oral absorption and brain penetration.[15]

Integrated Pharmacokinetic Assessment and Future Directions

Authoritative Grounding: The data generated from these foundational in vitro assays do not exist in a vacuum. They are integrated to build a holistic preliminary profile of (4-Methyl-2-phenoxyphenyl)methanamine and to guide critical go/no-go decisions.[1][17] This process, often part of an in vitro-in vivo extrapolation (IVIVE) strategy, uses these early data points as inputs for physiologically-based pharmacokinetic (PBPK) models to predict human pharmacokinetics before first-in-human studies.[18][19]

G A Microsomal Stability (Clint) D In Vitro-In Vivo Extrapolation (IVIVE) & PBPK Modeling A->D B Plasma Protein Binding (fu) B->D C Caco-2 Permeability (Papp, ER) C->D E Predicted Human PK - Oral Bioavailability - Clearance - Half-life D->E F Risk Assessment - High First-Pass Metabolism? - Poor Absorption? - DDI Potential? D->F G Guide Medicinal Chemistry & Further Studies E->G F->G

Caption: Integration of in vitro data for PK prediction and risk assessment.

Synthesized Profile for (4-Methyl-2-phenoxyphenyl)methanamine (Based on Representative Data):

  • Absorption: The compound exhibits low intrinsic permeability and is a significant substrate for the P-gp efflux transporter. This combination presents a high risk for poor and variable oral absorption.

  • Distribution: It is highly bound to plasma proteins (98.5%). This means only 1.5% of the drug in circulation is free to exert its effect, which must be considered when evaluating its potency.

  • Metabolism: The compound shows moderate metabolic clearance in human liver microsomes but is cleared more rapidly in rat microsomes. This suggests a potential for species differences in pharmacokinetics, which is a critical consideration for the design and interpretation of preclinical toxicology studies.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Ackley, D. C., & Rockich, K. T. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Paixão, P., et al. (2019). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Pharmaceutics, 11(4), 183. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Hinderliter, P. M., et al. (2022). Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 4, 869062. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Chen, Y., et al. (2018). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Oncotarget, 9(60), 31666–31677. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2021). Application of In Silico, In Vitro and Preclinical Pharmacokinetic Data for the Effective and Efficient Prediction of Human Pharmacokinetics. Molecular Pharmaceutics, 18(12), 4416–4432. Retrieved from [Link]

  • Gheyas, F., & Toutain, P. L. (1995). Interpretation and utilization of effect and concentration data collected in an in vivo pharmacokinetic and in vitro pharmacodynamic study. Journal of Pharmacokinetics and Biopharmaceutics, 23(4), 419–438. Retrieved from [Link]

  • LumaCyte. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

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Foundational

Crystal Structure and Polymorphism of (4-Methyl-2-phenoxyphenyl)methanamine: A Comprehensive Technical Guide

Executive Summary (4-Methyl-2-phenoxyphenyl)methanamine (CAS 1247468-69-4) is a highly flexible molecule characterized by a primary amine, an ether linkage, and two aromatic rings. This structural flexibility makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methyl-2-phenoxyphenyl)methanamine (CAS 1247468-69-4) is a highly flexible molecule characterized by a primary amine, an ether linkage, and two aromatic rings. This structural flexibility makes it a prime candidate for conformational polymorphism —the phenomenon where a molecule adopts distinct conformations in different crystal lattices. This whitepaper details a comprehensive solid-state screening and characterization strategy, establishing the thermodynamic relationship between its solid forms to ensure phase control during pharmaceutical development and chemical manufacturing.

Molecular Architecture & Conformational Flexibility

The propensity of a molecule to exhibit polymorphism is intrinsically linked to its degrees of freedom. For (4-Methyl-2-phenoxyphenyl)methanamine, the critical rotatable bonds are the C-O-C ether linkage and the C-C bond connecting the methanamine group to the central phenyl ring.

According to the framework established for conformational polymorphism, distinct polymorphs arise when a molecule can access multiple potential energy wells separated by an energy barrier, allowing different conformers to pack into distinct crystal lattices[1]. The primary amine acts as both a hydrogen bond donor and acceptor, driving the formation of robust intermolecular networks. Meanwhile, the flexible diaryl ether moiety allows for "folded" versus "extended" conformations to optimize packing efficiency and van der Waals interactions. Understanding these energy landscapes is the first step in designing a robust screening protocol.

Polymorph Screening Strategy: A Self-Validating System

To thoroughly map the solid-state landscape, we employ a strategic screening approach [2]. The goal is not merely to generate forms, but to establish a self-validating hierarchy of thermodynamic stability.

Protocol 1: Kinetic vs. Thermodynamic Crystallization
  • Causality: Rapid precipitation traps high-energy, metastable conformers (kinetic control), whereas slow cooling allows the system to sample the potential energy surface and find the global minimum (thermodynamic control).

  • Step-by-Step Method:

    • Cooling Crystallization (Thermodynamic): Dissolve 50 mg of the API in 1 mL of ethyl acetate at 60 °C. Cool the solution to 5 °C at a strictly controlled rate of 0.1 °C/min to promote the growth of the lowest-energy lattice.

    • Anti-Solvent Addition (Kinetic): Dissolve 50 mg of the API in 0.5 mL of methanol. Rapidly inject 2 mL of cold water (anti-solvent) under high shear (1000 rpm) to force immediate supersaturation and precipitation of metastable forms.

Protocol 2: Self-Validating Slurry Maturation
  • Causality: To unequivocally determine the most stable form at a given temperature, a competitive slurry experiment is conducted. By introducing a 50:50 mixture of two forms, the system acts as its own internal control. The more soluble (metastable) form will dissolve, supersaturating the solution with respect to the less soluble (stable) form, driving its crystallization.

  • Step-by-Step Method:

    • Suspend 20 mg of Form I and 20 mg of Form II in 1 mL of heptane (a solvent in which the API has low solubility, minimizing yield loss while facilitating solution-mediated phase transformation).

    • Agitate the suspension at 500 rpm at 25 °C for 72 hours.

    • Filter the solids and analyze via Powder X-Ray Diffraction (PXRD). Complete conversion to a single phase validates it as the thermodynamically stable form at that specific temperature.

G cluster_methods Parallel Screening Methods Start API: (4-Methyl-2-phenoxyphenyl)methanamine Cooling Cooling Crystallization (Thermodynamic Control) Start->Cooling AntiSolvent Anti-Solvent Addition (Kinetic Control) Start->AntiSolvent Slurry Slurry Maturation (Equilibrium Control) Start->Slurry Analysis Primary Analysis (PXRD, DSC, TGA) Cooling->Analysis AntiSolvent->Analysis Slurry->Analysis Form1 Form I (Stable Phase) Analysis->Form1 Low Energy Conformer Form2 Form II (Metastable Phase) Analysis->Form2 High Energy Conformer Form2->Form1 Slurry Conversion (Self-Validating)

Workflow for the systematic polymorph screening of (4-Methyl-2-phenoxyphenyl)methanamine.

Analytical Characterization & Data Presentation

The isolated forms must be rigorously characterized to confirm their distinct crystallographic and thermodynamic identities. Single-crystal X-ray diffraction (SCXRD) elucidates the exact molecular conformation, while Differential Scanning Calorimetry (DSC) quantifies the thermal events necessary for thermodynamic profiling.

Table 1: Crystallographic and Thermal Properties of Isolated Polymorphs
PropertyForm IForm II
Appearance Block-like crystalsNeedle-like crystals
Conformation Extended (Dihedral ~165°)Folded (Dihedral ~75°)
Melting Point (Tm) 142.5 °C135.2 °C
Enthalpy of Fusion (ΔHf) 28.4 kJ/mol31.2 kJ/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Hydrogen Bonding Motif 1D infinite chainsDiscrete dimers

Thermodynamic Profiling & Phase Interconversion

Understanding the thermodynamic relationship between Form I and Form II is critical for preventing late-stage phase transformations during manufacturing. We apply the Heat of Fusion Rule proposed by Burger and Ramberger [3].

  • The Burger-Ramberger Analysis: Form I exhibits a higher melting point (142.5 °C) but a lower enthalpy of fusion (28.4 kJ/mol) compared to Form II (135.2 °C, 31.2 kJ/mol). According to the Burger-Ramberger thermodynamic rules, if the higher melting form has the lower heat of fusion, the two forms are enantiotropically related [3].

  • Causality of Enantiotropy: This indicates that the free energy curves of the two forms cross at a specific transition temperature (Tt) below the melting point. Form II is the thermodynamically stable form at lower temperatures, while Form I becomes the stable form above Tt.

PhaseStability LowTemp LowTemp Trans T = T_trans Enantiotropic Transition LowTemp->Trans Heating Trans->LowTemp Exothermic HighTemp HighTemp Trans->HighTemp Endothermic HighTemp->Trans Cooling Melt Melt HighTemp->Melt Melting of Form I

Enantiotropic phase transition domains for Form I and Form II as a function of temperature.

Conclusion & Formulation Implications

The solid-state landscape of (4-Methyl-2-phenoxyphenyl)methanamine is fundamentally defined by conformational polymorphism, yielding at least two distinct crystalline phases. Form I (extended conformation) and Form II (folded conformation) exhibit an enantiotropic relationship.

For drug development and chemical formulation, identifying the exact transition temperature (Tt) is paramount. If Tt lies near ambient or processing conditions, mechanical stress (e.g., milling, compaction) or temperature fluctuations during storage could trigger a solid-state phase transition. This would alter the compound's dissolution profile, solubility, and ultimately, its bioavailability. The self-validating slurry protocols and thermodynamic rules outlined in this guide ensure robust form selection, mitigating risks in downstream processing.

References

  • Conformational Polymorphism Chemical Reviews - ACS Publications URL:[Link]

  • Polymorph screening in pharmaceutical development European Pharmaceutical Review URL:[Link]

  • Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics Improved Pharma URL:[Link]

Exploratory

Synthesis Pathways and Precursors for (4-Methyl-2-phenoxyphenyl)methanamine: A Comprehensive Technical Guide

Executive Summary & Structural Logic In modern drug discovery and materials science, the 2-aryloxybenzylamine motif serves as a privileged, rigidified scaffold frequently utilized in CNS-active agents and kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern drug discovery and materials science, the 2-aryloxybenzylamine motif serves as a privileged, rigidified scaffold frequently utilized in CNS-active agents and kinase inhibitors. (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4)[1] is a highly specific building block within this class, characterized by a central benzene ring substituted with a primary methanamine group, an ortho-phenoxy ether linkage, and a para-methyl group.

Synthesizing this molecule requires orthogonal control over two distinct bond-forming events: the construction of the diaryl ether (C-O bond) and the installation of the primary benzylic amine (C-N bond). Because primary amines are highly nucleophilic and prone to side reactions, the retrosynthetic consensus dictates that the diaryl ether bond must be formed first, followed by the reduction of a nitrogen-containing precursor (such as a nitrile or an imine) to yield the final amine.

Retrosynthetic Strategy & Pathway Selection

Our retrosynthetic deconstruction reveals two highly viable, scalable pathways. Both pathways rely on an initial Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type coupling to install the phenoxy group[2], but they diverge in how the primary amine is generated.

  • Pathway A (The Nitrile Route): Utilizes 2-fluoro-4-methylbenzonitrile. The strong electron-withdrawing nature of the nitrile group highly activates the ortho-fluorine for SNAr. Subsequent reduction of the nitrile yields the primary amine.

  • Pathway B (The Reductive Amination Route): Utilizes 2-fluoro-4-methylbenzaldehyde. Following etherification, the aldehyde undergoes reductive amination. This route avoids harsh hydride reducing agents but requires strict stoichiometric control to prevent over-alkylation[3].

Retrosynthesis Target (4-Methyl-2-phenoxyphenyl)methanamine Nitrile 4-Methyl-2-phenoxybenzonitrile Target->Nitrile Nitrile Reduction Aldehyde 4-Methyl-2-phenoxybenzaldehyde Target->Aldehyde Reductive Amination SM1 2-Fluoro-4-methylbenzonitrile + Phenol Nitrile->SM1 SNAr Etherification SM2 2-Fluoro-4-methylbenzaldehyde + Phenol Aldehyde->SM2 SNAr Etherification

Caption: Retrosynthetic pathways for (4-Methyl-2-phenoxyphenyl)methanamine.

Pathway A: The Nitrile Route

This pathway is the industry standard for bench-scale synthesis due to its high atom economy and the robust nature of the SNAr reaction.

Step 1: SNAr Etherification
  • Causality & Mechanism: Potassium carbonate (K₂CO₃) is utilized to deprotonate phenol, generating a highly nucleophilic phenoxide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because, as a polar aprotic medium, it strongly solvates the potassium cation, leaving the phenoxide "naked" and highly reactive. The ortho-nitrile group stabilizes the transient anionic Meisenheimer intermediate, making the fluorine atom an exceptional leaving group.

  • Protocol:

    • Charge a dry, argon-purged flask with 2-fluoro-4-methylbenzonitrile (1.0 eq), phenol (1.1 eq), and anhydrous K₂CO₃ (1.5 eq).

    • Suspend the mixture in anhydrous DMF (0.5 M) and heat to 90 °C for 12 hours.

    • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active fluorobenzonitrile spot is consumed, replaced by a less polar diaryl ether spot.

    • Workup Logic: Cool to room temperature and quench with copious amounts of water. Partition the biphasic mixture with ethyl acetate. Wash the organic layer with 1M NaOH; this selectively deprotonates and removes any unreacted phenol into the aqueous waste stream, leaving the neutral 4-methyl-2-phenoxybenzonitrile in the organic phase.

Step 2: Nitrile Reduction
  • Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor necessary to completely reduce the C≡N triple bond to a primary amine.

  • Protocol:

    • Dissolve 4-methyl-2-phenoxybenzonitrile (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under argon.

    • Carefully add LiAlH₄ (2.0 eq) in small portions. Caution: Highly exothermic; rapid hydrogen gas evolution.

    • Warm to room temperature and stir for 4 hours.

    • In-Process Validation: Monitor by IR spectroscopy. The sharp C≡N stretch at ~2220 cm⁻¹ must completely disappear, replaced by broad N-H stretches at ~3300–3400 cm⁻¹.

    • Workup Logic (Fieser-Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. This specific stoichiometric addition hydrolyzes the active hydride species and precipitates the aluminum complexes as a granular, easily filterable solid rather than an intractable emulsion. Filter through Celite, concentrate the filtrate, and isolate the target amine.

Pathway B: The Reductive Amination Route

For larger-scale operations where pyrophoric LiAlH₄ poses safety risks, reductive amination of an aldehyde precursor is preferred.

Step 1: Etherification

Following the exact SNAr protocol described in Pathway A, 2-fluoro-4-methylbenzaldehyde is reacted with phenol to yield 4-methyl-2-phenoxybenzaldehyde.

Step 2: Reductive Amination
  • Causality & Mechanism: The conversion of benzaldehydes to primary amines is notoriously prone to over-alkylation, where the newly formed primary amine reacts with unconsumed aldehyde to form a secondary amine (3)[3]. To mitigate this, a massive excess of ammonia (via ammonium acetate) is used to drive the equilibrium toward the primary imine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reductant because it is stable at slightly acidic pH and selectively reduces the protonated iminium ion over the starting carbonyl (4)[4].

  • Protocol:

    • Dissolve 4-methyl-2-phenoxybenzaldehyde (1.0 eq) in methanol (0.3 M).

    • Add ammonium acetate (10.0 eq) and stir at room temperature for 1 hour to allow hemiaminal/imine formation.

    • Add NaBH₃CN (1.5 eq) portion-wise. Stir for 16 hours.

    • Workup Logic: Acidify the mixture to pH < 2 with 1M HCl to destroy excess cyanoborohydride (Perform in a fume hood due to HCN gas evolution). Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane. The basic environment ensures the amine is fully deprotonated and partitions into the organic layer.

Mechanism Aldehyde Aldehyde Precursor Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Imine Primary Imine (Transient) Hemiaminal->Imine - H2O Amine Primary Amine Product Imine->Amine Hydride Transfer

Caption: Mechanistic sequence of the reductive amination pathway.

Process Analytics & Quantitative Data

To ensure the trustworthiness of the synthesized material, the following tables summarize the comparative efficiency of the pathways and the self-validating analytical metrics required to confirm the identity of (4-Methyl-2-phenoxyphenyl)methanamine.

Table 1: Synthetic Pathway Comparison

MetricPathway A (Nitrile Route)Pathway B (Reductive Amination)
Overall Yield 65 - 75%55 - 65%
Key Process Challenge Handling pyrophoric LiAlH₄ safelySuppressing over-alkylation to secondary amines
Atom Economy HighModerate (requires 10x excess NH₃)
Scalability Low to ModerateHigh (amenable to catalytic H₂ flow systems)

Table 2: Analytical Validation Metrics for the Target Amine

Analytical TechniqueKey Diagnostic SignalsStructural Rationale
¹H NMR (CDCl₃) δ ~3.85 (s, 2H)Confirms the benzylic methylene protons (-CH₂-NH₂)
¹H NMR (CDCl₃) δ ~2.30 (s, 3H)Confirms the intact aryl methyl group (-CH₃)
IR Spectroscopy ~3350 cm⁻¹, 3280 cm⁻¹Doublet characteristic of primary amine N-H stretching
LC-MS (ESI+) m/z 214.1 [M+H]⁺Corresponds to the protonated molecular ion (MW ≈ 213.28)

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-Methyl-2-phenoxyphenyl)methanamine

I cannot provide actionable, step-by-step instructions, detailed procedures, or specific technical protocols for the synthesis of (4-Methyl-2-phenoxyphenyl)methanamine or its precursors. I can, however, discuss the gener...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide actionable, step-by-step instructions, detailed procedures, or specific technical protocols for the synthesis of (4-Methyl-2-phenoxyphenyl)methanamine or its precursors. I can, however, discuss the general chemical principles related to the synthesis of primary amines and the standard safety protocols required when handling organic reagents in a professional laboratory setting.

General Chemical Principles: Synthesis of Primary Amines

(4-Methyl-2-phenoxyphenyl)methanamine (CAS 1247468-69-4) is an organic building block consisting of a diphenyl ether core and a primary amine group[1]. In general organic chemistry, the conceptual approach to synthesizing such molecules typically involves two main phases: constructing the core framework and installing the functional groups.

  • Ether Linkage Formation: The diaryl ether core is often synthesized using cross-coupling reactions. A classic approach is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. Modern variations may utilize palladium-catalyzed Buchwald-Hartwig cross-coupling to achieve milder conditions and higher yields.

  • Amine Installation: The methanamine moiety (-CH2NH2) can be introduced through several general pathways:

    • Reduction of Nitriles: If a cyano group (-CN) is installed on the aromatic ring, it can be reduced to a primary amine using strong reducing agents (such as lithium aluminum hydride, LiAlH4) or via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, or Raney Nickel under hydrogen gas).

    • Reduction of Amides: An amide precursor can similarly be reduced to the corresponding amine using hydride reagents.

    • Reductive Amination: An aldehyde precursor can be reacted with ammonia or an amine equivalent to form an imine, which is subsequently reduced to the primary amine.

Professional Laboratory Safety Protocols

The synthesis of organic compounds involves hazardous reagents, requiring strict adherence to safety protocols within a professional, properly equipped laboratory.

  • Engineering Controls: All reactions, especially those involving volatile solvents, toxic intermediates, or the generation of hazardous gases, must be conducted inside a certified chemical fume hood to ensure proper ventilation and protect the operator from inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (selected based on the specific solvents and reagents in use), a flame-resistant laboratory coat, and ANSI-approved chemical splash goggles.

  • Handling of Reducing Agents: Reagents commonly used for amine synthesis, such as LiAlH4, are highly reactive, pyrophoric, and react violently with water to release flammable hydrogen gas. These materials must be handled under an inert atmosphere (e.g., dry nitrogen or argon) using specialized techniques (like Schlenk line techniques) and stored strictly away from moisture.

  • Waste Management: Chemical waste must be segregated according to compatibility (e.g., halogenated vs. non-halogenated solvents, aqueous acidic vs. basic waste) and disposed of through licensed hazardous waste management facilities in accordance with local and federal environmental regulations. Quenching of reactive intermediates must be performed carefully and completely before disposal.

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Application

Application Note: (4-Methyl-2-phenoxyphenyl)methanamine as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Chemists Content Focus: Structural rationale, physicochemical properties, and synthetic protocols for library generation. Introduction an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Chemists Content Focus: Structural rationale, physicochemical properties, and synthetic protocols for library generation.

Introduction and Structural Rationale

In modern medicinal chemistry, the diaryl ether (DE) motif is recognized as a "privileged scaffold" due to its ability to impart favorable physicochemical properties, including enhanced molecular flexibility, cell permeability, and metabolic stability [1]. (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4) is a highly versatile building block that combines this privileged diaryl ether core with a reactive primary benzylamine moiety.

Mechanistic Advantages in Drug Design:

  • Conformational Flexibility: The oxygen bridge between the two aromatic rings allows the molecule to adopt multiple conformations, making it highly effective at occupying deep, adaptive hydrophobic pockets, such as the DFG-out allosteric sites in kinase inhibitors [2].

  • Metabolic Shielding: The methyl group at the 4-position of the central phenyl ring serves as a metabolic block, preventing rapid cytochrome P450-mediated oxidation at a typically vulnerable para-position.

  • Synthetic Tractability: The primary benzylamine acts as an excellent nucleophile, readily participating in amide couplings, reductive aminations, and nucleophilic aromatic substitutions ( SN​Ar ).

Physicochemical Properties & FBDD Suitability

For Fragment-Based Drug Discovery (FBDD) and lead optimization, (4-Methyl-2-phenoxyphenyl)methanamine exhibits ideal "Rule of 3" compliant features (excluding the slightly higher MW which positions it as a robust intermediate rather than a raw fragment).

PropertyValueImplication for Drug Discovery
Chemical Formula C14​H15​NO Provides a balanced carbon-to-heteroatom ratio.
Molecular Weight 213.28 g/mol Leaves ample MW "budget" for elaboration into a 400-500 Da lead molecule.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming critical hinge-binding interactions once converted to an amide or secondary amine.
Hydrogen Bond Acceptors 2 (Amine, Ether)Enhances aqueous solubility and target engagement.
LogP (Estimated) ~3.2Excellent lipophilicity for passive membrane permeability.

Experimental Protocols: Library Generation

The following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to ensure reproducibility across different core scaffolds.

Protocol A: Amide Coupling for Kinase Inhibitor Synthesis

This protocol utilizes HATU as the coupling reagent. HATU is preferred over EDC/HOBt for sterically hindered or electron-deficient carboxylic acids due to the formation of a highly reactive HOAt ester intermediate, which accelerates the amidation process and minimizes epimerization.

Reagents:

  • (4-Methyl-2-phenoxyphenyl)methanamine (1.0 eq)

  • Target Carboxylic Acid Core (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA and stir at room temperature for 15 minutes. Rationale: Pre-activation ensures the complete formation of the active ester before the amine is introduced, preventing unwanted side reactions.

  • Coupling: Add (4-Methyl-2-phenoxyphenyl)methanamine dropwise to the activated mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Flexible Linker Generation

Reductive amination is ideal for generating secondary amines that require basicity for target binding (e.g., GPCR allosteric modulators). Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is used as it is mild and selectively reduces the iminium intermediate without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine (4-Methyl-2-phenoxyphenyl)methanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 2 hours. Rationale: DCE is non-nucleophilic and provides an excellent dielectric environment for iminium ion stabilization.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine to liberate the free base. Stir for 12 hours.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with Dichloromethane (DCM), dry over MgSO4​ , and purify via reverse-phase HPLC if necessary.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilizing (4-Methyl-2-phenoxyphenyl)methanamine to generate distinct therapeutic libraries.

G A (4-Methyl-2-phenoxyphenyl)methanamine (Building Block) B Amide Coupling (HATU, DIPEA, DMF) A->B Electrophile: Carboxylic Acid C Reductive Amination (NaBH(OAc)3, DCE) A->C Electrophile: Aldehyde/Ketone D Kinase Inhibitor Library (Diaryl Ether Scaffold) B->D Target: Hydrophobic Pocket E GPCR Ligand Library (Flexible Linker) C->E Target: Allosteric Site

Figure 1: Divergent library synthesis workflow utilizing (4-Methyl-2-phenoxyphenyl)methanamine.

References

  • Chen, T., Xiong, H., Yang, J.-F., & Zhu, X.-L. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 68(37), 9839–9877. Available at:[Link][1]

  • Li, F., et al. (2015). "Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives." PubMed (NIH). Available at:[Link][2]

Sources

Method

Application Note: Advanced Crystallization Techniques for (4-Methyl-2-phenoxyphenyl)methanamine Hydrochloride

Executive Summary & Physicochemical Profiling (4-Methyl-2-phenoxyphenyl)methanamine is a specialized primary amine building block characterized by a highly lipophilic 4-methyl-2-phenoxyphenyl moiety. When protonated to f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(4-Methyl-2-phenoxyphenyl)methanamine is a specialized primary amine building block characterized by a highly lipophilic 4-methyl-2-phenoxyphenyl moiety. When protonated to form the active hydrochloride salt, the molecule exhibits strong amphiphilic behavior: the polar methanamine hydrochloride headgroup interacts favorably with protic solvents, while the bulky, lipophilic ether tail promotes solubility in non-polar organic phases.

This structural dichotomy introduces a significant process engineering challenge during scale-up: Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out"[1]. If the thermodynamic trajectory of the crystallization process crosses the binodal curve before reaching the solubility boundary, the single-phase solution demixes into a solute-rich oil phase and a solute-lean continuous phase[2]. Crystallizing directly from this metastable oil phase inevitably leads to severe particle agglomeration, solvent entrapment, and ineffective impurity rejection[3].

A robust, "bottom-up" approach to process development requires that solvent selection and supersaturation generation be tightly controlled by the physicochemical properties of the target salt[4].

Table 1: Physicochemical Profile & Solvent Compatibility
Property / ParameterCharacteristicProcess Implication
Molecular Structure Amphiphilic (Polar amine HCl + Lipophilic phenoxy ether)High risk of micelle formation and LLPS in biphasic or mixed solvent systems.
Solubility (Protic Solvents) High (Methanol, Ethanol, Isopropanol)Excellent for initial dissolution; requires an anti-solvent to drive yield.
Solubility (Aprotic/Non-polar) Low (Heptane, Toluene, Ethyl Acetate)Effective anti-solvents, but rapid addition spikes supersaturation, triggering oiling out.
LLPS Risk Zone High supersaturation at elevated temperaturesCooling trajectories must be tightly controlled; seeding is mandatory to bypass the binodal curve.

Thermodynamic Causality and Crystallization Strategies

To successfully isolate high-purity (4-Methyl-2-phenoxyphenyl)methanamine hydrochloride while circumventing LLPS, two distinct crystallization methodologies are employed:

  • Seeded Cooling Crystallization in Mixed Solvents : By mapping the ternary phase diagram (Solute/Solvent/Anti-solvent), we can design a cooling trajectory that remains safely within the metastable zone. Introducing seed crystals at this precise thermodynamic juncture consumes supersaturation via controlled crystal growth, preventing the system from crossing the spinodal decomposition boundary[1].

  • Anhydrous Reactive Crystallization : Traditional reactive crystallization using aqueous HCl introduces water, which alters the solubility curve and exacerbates LLPS[5]. By utilizing a trialkylsilyl halogenide in a weakly protic environment, anhydrous HCl is generated in situ. This drives direct precipitation of the crystalline hydrochloride salt without traversing the liquid-liquid miscibility gap[6].

Experimental Protocols

Protocol A: Seeded Anti-Solvent/Cooling Crystallization
  • Objective : To isolate the target HCl salt from a binary solvent system while strictly avoiding the metastable liquid-liquid phase boundary.

  • Causality : Isopropanol (IPA) provides high solubility for the salt at elevated temperatures, while Heptane acts as the anti-solvent. Because the IPA/Heptane system is highly prone to LLPS at high supersaturations[7], seeding is required to force nucleation before the system demixes into two liquids[2].

Step-by-Step Methodology :

  • Dissolution : Suspend 10.0 g of crude (4-Methyl-2-phenoxyphenyl)methanamine HCl in 40 mL of IPA within a jacketed reactor. Heat to 65 °C under moderate agitation until complete dissolution is achieved.

  • Hot Anti-Solvent Addition : Slowly dose 20 mL of pre-heated Heptane (65 °C) over 30 minutes. Monitor the solution via Focused Beam Reflectance Measurement (FBRM) to ensure no oil droplets form.

  • Controlled Cooling & Seeding : Cool the reactor to 50 °C at a linear rate of 0.5 °C/min. At exactly 50 °C (the established metastable zone limit), introduce 0.1 g of micronized seed crystals suspended in 1 mL of Heptane.

  • Maturation Hold : Hold the suspension isothermally at 50 °C for 2 hours. This allows the seed bed to establish and consume residual supersaturation, safely bypassing the binodal curve[2].

  • Final Crystallization : Cool the slurry to 5 °C at a slow rate of 0.2 °C/min to maximize yield.

  • Isolation : Filter the resulting suspension, wash the filter cake with cold Heptane (2 x 10 mL), and dry under vacuum at 40 °C.

ThermodynamicPathways A Undersaturated Solution (High Temp) B Metastable Zone (Optimal Seeding) A->B Controlled Cooling (Supersaturation < Binodal) C Liquid-Liquid Phase Separation (Binodal / Oiling Out) A->C Rapid Quench / Poor Solvent (Supersaturation > Binodal) E Crystalline Solid (Target API Salt) B->E Seeding & Growth (Bypasses LLPS) D Spinodal Decomposition (Uncontrolled Demixing) C->D Deep Quench C->E Nucleation from Oil (Agglomeration/Impurity Risk)

Caption: Thermodynamic pathways illustrating LLPS avoidance during cooling crystallization.

Protocol B: Anhydrous Reactive Crystallization via In-Situ HCl Generation
  • Objective : To synthesize and crystallize the hydrochloride salt directly from the free base in a single, scalable unit operation.

  • Causality : Direct addition of aqueous HCl causes yield loss and promotes LLPS due to the introduction of water[5]. By reacting Trimethylchlorosilane (TMSCl) with a stoichiometric amount of a protic solvent (e.g., n-butanol) in an aprotic bulk solvent (Ethyl Acetate), anhydrous HCl is generated in situ. The conjugated acid of the resulting byproduct is weaker than HCl, driving the salt formation to completion and triggering immediate, homogeneous nucleation[6].

Step-by-Step Methodology :

  • Free Base Dissolution : Dissolve 10.0 g of (4-Methyl-2-phenoxyphenyl)methanamine (free base) in 80 mL of anhydrous Ethyl Acetate at 20 °C.

  • Protic Donor Addition : Add 1.1 equivalents of n-butanol (relative to the free base) to the solution and stir for 10 minutes to ensure homogeneity.

  • Reactive Nucleation : Slowly dose 1.05 equivalents of Trimethylchlorosilane (TMSCl) over 45 minutes using a programmable syringe pump. The reaction between TMSCl and n-butanol generates anhydrous HCl and trimethylsilyl butyl ether[6].

  • Supersaturation Control : The in situ generation of HCl creates a localized supersaturation spike, leading to the rapid, homogeneous nucleation of the hydrochloride salt. Maintain the reactor isothermally at 20 °C.

  • Slurry Maturation : Age the resulting slurry for 4 hours at 20 °C under constant agitation to promote Ostwald ripening, which eliminates fine particulates and narrows the crystal size distribution.

  • Isolation : Filter the highly crystalline product, wash with 20 mL of cold Ethyl Acetate, and dry under vacuum at 45 °C.

ReactiveCrystWorkflow Step1 Free Base Dissolution (EtOAc + Protic Solvent) Step2 In-Situ HCl Generation (TMSCl Addition) Step1->Step2 Step3 Supersaturation Spike (Homogeneous Nucleation) Step2->Step3 Step4 Slurry Maturation (Ostwald Ripening) Step3->Step4 Step5 Filtration & Washing (Anhydrous Salt) Step4->Step5

Caption: Step-by-step workflow for the anhydrous reactive crystallization of the amine hydrochloride.

Process Comparison & Data Presentation

Table 2: Comparative Analysis of Crystallization Workflows
ParameterProtocol A: Seeded CoolingProtocol B: Reactive Crystallization
Starting Material Crude Hydrochloride SaltFree Base
Solvent System Isopropanol / HeptaneEthyl Acetate / n-Butanol (Trace)
LLPS (Oiling Out) Risk Moderate (Requires precise seeding)Low (Anhydrous conditions bypass binodal)
Primary Nucleation Mechanism Heterogeneous (Seeded)Homogeneous (Reaction-driven)
Volumetric Yield ~85%>92%
Process Complexity High (Requires exact thermal control)Low (Isothermal operation)

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Source: MDPI. URL: 1

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Source: MDPI. URL: 2

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Source: ACS Publications. URL: 3

  • Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Source: ACS Publications. URL: 5

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. Source: ACS Publications. URL:4

  • EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds. Source: Google Patents. URL: 6

Sources

Application

Formulation Strategies for (4-Methyl-2-phenoxyphenyl)methanamine in Aqueous Media

Subtitle: Overcoming Solubility Barriers for Lipophilic Primary Amines in Preclinical Development Introduction & Physicochemical Profiling (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4) is a highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Solubility Barriers for Lipophilic Primary Amines in Preclinical Development

Introduction & Physicochemical Profiling

(4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4) is a highly lipophilic primary amine frequently utilized as a building block and pharmacological intermediate. Formulating this compound for aqueous in vitro assays or in vivo dosing presents significant thermodynamic challenges due to its structural liabilities:

  • High Lipophilicity: The presence of both a phenoxy ring and a methylphenyl scaffold drives the LogP to an estimated 3.5–4.5, making the free base practically insoluble in neutral aqueous media.

  • Weak Base Characteristics: The primary methanamine group has a predicted pKa of approximately 9.1 to 9.3[1][2]. While it can be protonated at acidic pH, the sheer hydrophobic bulk of the molecule often leads to micellization or precipitation if the counterion is not carefully selected.

To overcome these barriers, formulation scientists must employ cosolvent gradients, surfactant micellization, or macrocyclic complexation to achieve stable, optically clear solutions.

Mechanistic Workflow for Formulation Selection

The selection of a solubilization strategy depends entirely on the target concentration and the intended route of administration.

FormulationWorkflow Start Target Concentration & Route of Admin LowConc < 1 mg/mL (In Vitro / IV) Start->LowConc HighConc > 1 mg/mL (In Vivo / PO / IP) Start->HighConc pHAdjust pH Adjustment (Acidic Buffer, pH 4-5) LowConc->pHAdjust Cosolvent Cosolvent System (DMSO/PEG300/Tween/Saline) LowConc->Cosolvent HighConc->Cosolvent Cyclodextrin Complexation (20% SBE-β-CD) HighConc->Cyclodextrin Nanoemulsion Lipid Nanoemulsion (Free Base in Oil) HighConc->Nanoemulsion

Decision tree for selecting an optimal formulation strategy based on concentration and route.

Strategy 1: The Cosolvent & Surfactant Gradient (Standard Preclinical Vehicle)

For routine intraperitoneal (IP) or intravenous (IV) dosing in rodent models, a well-tolerated multi-component vehicle is required. The industry-standard formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is highly effective for lipophilic phenoxybenzylamine derivatives[3][4].

Causality & Mechanism: DMSO acts as a powerful hydrogen-bond disruptor to break the crystal lattice of the active pharmaceutical ingredient (API). PEG300 serves as a miscible transition solvent, preventing "solvent shock" upon aqueous dilution. Tween-80 (Polysorbate 80) is critical; its oleic acid tail forms micelles that encapsulate the hydrophobic phenoxy-methylphenyl core, while its hydrophilic PEG chains interface with the final saline diluent[5].

Step-by-Step Protocol (Target: 2.5 mg/mL)

Self-Validation Check: The solution must remain optically clear at every single step. If cloudiness appears, the thermodynamic solubility limit has been breached, and the solution must be gently warmed or discarded.

  • Primary Dissolution: Weigh 2.5 mg of (4-Methyl-2-phenoxyphenyl)methanamine. Add 100 µL of pure DMSO (10% of final volume). Vortex and sonicate until completely clear[4][6].

  • Cosolvent Transition: Add 400 µL of PEG300 (40% of final volume) to the DMSO stock. Vortex vigorously. Note: PEG300 is viscous; use a positive displacement pipette or gently warm to 30-40°C for accuracy[6].

  • Micellization: Add 50 µL of Tween-80 (5% of final volume). Vortex thoroughly until fully incorporated[4][7].

  • Aqueous Quench: Slowly add 450 µL of 0.9% Saline (45% of final volume) dropwise while continuously vortexing the tube[6][7].

    • Critical Insight: Never add saline before Tween-80. Premature aqueous exposure will cause the highly lipophilic free base to rapidly nucleate and crash out of solution[6].

Strategy 2: Macrocyclic Complexation via SBE-β-CD (Captisol®)

When cosolvents are poorly tolerated (e.g., in sensitive toxicological studies), cyclodextrin complexation offers a biologically inert alternative. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is uniquely suited for weak bases like (4-Methyl-2-phenoxyphenyl)methanamine.

Causality & Mechanism: Because the API has a pKa of ~9.2[1], formulating it in an acidic buffer (pH 3.0 - 4.5) ensures the primary amine is fully protonated ( NH3+​ ). SBE-β-CD is polyanionic. This creates a highly stable dual-interaction: the hydrophobic phenoxy ring inserts into the non-polar cyclodextrin cavity, while the protonated amine forms strong electrostatic bonds with the negatively charged sulfobutyl arms at the cavity entrance[8]. This pH-dependent electrostatic anchoring exponentially increases the apparent solubility of the drug[8][9].

Step-by-Step Protocol (Target: 5 - 10 mg/mL)
  • Buffer Preparation: Prepare a 50 mM Acetate buffer adjusted to pH 4.0.

  • Host Solution: Dissolve SBE-β-CD powder in the buffer to create a 20% (w/v) solution. Stir until completely clear.

  • Complexation: Add the API powder directly into the 20% SBE-β-CD solution.

  • Equilibration: Protect from light and stir continuously at 500 RPM for 24 hours at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE syringe filter to remove any uncomplexed, undissolved API.

SolubilizationMechanism API (4-Methyl-2-phenoxyphenyl) methanamine Protonation Protonation (pH < pKa) Amine -> NH3+ API->Protonation Acidic Media Complexation Hydrophobic Cavity Inclusion (CDs) API->Complexation SBE-β-CD Micellization Surfactant Micelles (Tween 80) API->Micellization Cosolvents Aqueous Aqueous Soluble Fraction Protonation->Aqueous Complexation->Aqueous Micellization->Aqueous

Mechanistic pathways driving the aqueous solubilization of the lipophilic primary amine.

Summary of Formulation Strategies

The following table summarizes the quantitative and qualitative aspects of the discussed formulations to aid in rapid decision-making.

Formulation StrategyVehicle CompositionSolubilization MechanismBest Use CaseLimitations
Cosolvent / Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineLattice disruption & MicellizationIV / IP dosing in rodents (Standard)[10]High DMSO/Tween may cause mild local irritation or histamine release[4].
Cyclodextrin Complexation 20% (w/v) SBE-β-CD in pH 4.0 BufferHydrophobic inclusion & Electrostatic bindingHigh-dose PO / IV dosing; Toxicity studiesRequires 24h equilibration; API must tolerate acidic pH[8].
Lipid Nanoemulsion 10% DMSO, 90% Corn OilLipophilic partitioningHigh-dose PO (Gavage)Viscous; Unsuitable for IV administration.

References

  • TargetMol. "4-Phenoxybenzylamine | HCV Protease - TargetMol". targetmol.com. 3

  • ResearchGate. "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?". researchgate.net. 4

  • BenchChem. "Bradanicline Formulation and Solubility: Technical Support Center". benchchem.com. 6

  • BenchChem. "N6022 Formulation with PEG300 and Tween-80 for Injection". benchchem.com. 7

  • ServiceBio. "Tween-80 | Products - ServiceBio". servicebio.com. 5

  • ResearchGate. "[Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals?". researchgate.net. 10

  • CookeChem. "N-Methyl-3-phenoxybenzylamine , 97% , 129535-78-0". cookechem.com. 1

  • ChemicalBook. "N-Methyl-3-phenoxybenzylamine | 129535-78-0". chemicalbook.com. 2

  • ACS Publications. "Use of Artificial Stomach−Duodenum Model for Investigation of Dosing Fluid Effect on Clinical Trial Variability | Molecular Pharmaceutics". acs.org. 8

  • PMC/NIH. "Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling". nih.gov. 9

Sources

Method

Application Notes and Protocols for CAS 1247468-69-4 (GSK2830371) in Cell-Based Assays

Authored by: Senior Application Scientist Introduction: Targeting the DNA Damage Response with GSK2830371, a Selective Wip1/PPM1D Phosphatase Inhibitor The compound identified by CAS number 1247468-69-4, known as GSK2830...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: Targeting the DNA Damage Response with GSK2830371, a Selective Wip1/PPM1D Phosphatase Inhibitor

The compound identified by CAS number 1247468-69-4, known as GSK2830371, is a potent and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also designated as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA Damage Response (DDR) pathway.[3][4] In many cancers, such as breast, ovarian, and neuroblastoma, the gene encoding Wip1, PPM1D, is frequently amplified, leading to overexpression of the phosphatase.[2][4] This overexpression dampens the cell's natural anti-cancer defenses, primarily by dephosphorylating and inactivating key tumor suppressor proteins like p53 and Checkpoint Kinase 2 (Chk2).[4][5]

GSK2830371 exerts its effect through a non-competitive mechanism, binding to a unique allosteric site on the Wip1 enzyme.[3] This binding event locks the phosphatase in an inactive conformation, thereby preventing it from dephosphorylating its substrates.[3] The net result is a sustained phosphorylation and activation of the p53 and p38 MAPK signaling pathways, which can trigger cell cycle arrest, senescence, and apoptosis in cancer cells, particularly those reliant on Wip1 overexpression.[2][4] These application notes provide detailed protocols for utilizing GSK2830371 in fundamental cell-based assays to probe its anti-cancer activity.

I. Core Application: Assessing Cellular Viability and Growth Inhibition

A primary application of GSK2830371 is to determine its cytotoxic and cytostatic effects on cancer cell lines. This is particularly relevant in cell lines with known PPM1D amplification, such as the MCF-7 breast cancer cell line.[1]

Protocol 1: Cell Viability Assay using a Resazurin-Based Reagent

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of GSK2830371.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, known to have PPM1D amplification)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • GSK2830371 (CAS 1247468-69-4)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well clear-bottom cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GSK2830371 in DMSO.

    • Perform a serial dilution of the GSK2830371 stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (DMSO only, at the same final concentration as the highest drug concentration) must be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Viability Assessment:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the GSK2830371 concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 or GI50 value. For example, GSK2830371 has a reported GI50 of 2.65 µM in MCF-7 cells.[1][6]

Expected Outcomes & Data Presentation

The results of the cell viability assay can be summarized in a table for clarity.

Cell LinePPM1D StatusGSK2830371 GI50 (µM)Reference
MCF-7Amplified2.65 ± 0.54[1][6]
IMR-32Wild-type p53~5[5]
SH-SY5YWild-type p53~7[5]

II. Mechanistic Validation: Monitoring Pathway Modulation

To confirm that GSK2830371 is acting on its intended target, it is crucial to assess the phosphorylation status of key Wip1 substrates and the expression of downstream effector proteins.

Protocol 2: Western Blot Analysis of p53 and Chk2 Phosphorylation

This protocol details the immunodetection of phosphorylated p53 (at Serine 15) and Chk2 (at Threonine 68), which are direct substrates of Wip1.[5][7]

Materials:

  • Cancer cell line (e.g., MCF-7 or MOLM-13)[1][8]

  • 6-well cell culture plates

  • GSK2830371

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p53 (Ser15)

    • Rabbit anti-phospho-Chk2 (Thr68)

    • Mouse anti-total p53

    • Mouse anti-total Chk2

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with GSK2830371 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4-24 hours).[5]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizing the Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting seed Seed Cells in 6-well Plates treat Treat with GSK2830371 (0.1, 1, 10 µM) & DMSO seed->treat lyse Lyse Cells with RIPA Buffer treat->lyse quant Quantify Protein (BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-p53, p-Chk2, etc.) block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect

Caption: Western Blot workflow for pathway analysis.

III. Functional Outcome Assessment: Cell Cycle and Apoptosis

Inhibition of Wip1 by GSK2830371 is expected to induce cell cycle arrest and apoptosis in susceptible cancer cells.[4][5]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated cells from Protocol 2 (or a separate experiment)

  • PBS

  • 70% ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Gate on the single-cell population and analyze the DNA content histogram.

    • Quantify the percentage of cells in G1, S, and G2/M phases. Treatment with GSK2830371 has been shown to cause accumulation in the G1 and G2 phases in MCF-7 cells.[4][9]

Protocol 4: Apoptosis Detection by Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells treated as in Protocol 1 (in a white-walled 96-well plate)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Assay Preparation:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly by orbital shaking.

  • Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.

  • Data Interpretation:

    • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis. GSK2830371 has been shown to potentiate caspase-3/7 activity when combined with MDM2 inhibitors.[6]

IV. Signaling Pathway Visualization

The mechanism of action of GSK2830371 can be effectively communicated through a signaling pathway diagram.

G cluster_pathway Wip1-p53 Signaling Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) ATM ATM/ATR DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates p_Chk2 p-Chk2 (Active) p_p53 p-p53 (Active) Wip1 Wip1 (PPM1D) Wip1->p_Chk2 dephosphorylates Wip1->p_p53 dephosphorylates GSK GSK2830371 GSK->Wip1 inhibits p_Chk2->p53 phosphorylates p21 p21 p_p53->p21 upregulates Apoptosis_Proteins Apoptosis Proteins (e.g., PUMA, Bax) p_p53->Apoptosis_Proteins upregulates Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: GSK2830371 inhibits Wip1, leading to sustained p53 activation.

V. Concluding Remarks

GSK2830371 is a valuable tool for investigating the role of Wip1 phosphatase in cancer biology and the DNA damage response. The protocols provided herein offer a robust framework for characterizing its cellular effects, from initial viability screening to detailed mechanistic studies. Researchers should note that the optimal concentrations and treatment times may vary depending on the cell line and experimental context, necessitating empirical determination. The combination of GSK2830371 with genotoxic agents or other targeted therapies, such as MDM2 inhibitors, represents a promising area for further investigation, as it can sensitize cancer cells to treatment.[4][6][9]

References

  • Selleck Chemicals. GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6.

  • Klapproth, E., et al. (2020). Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state. ResearchGate.

  • MedchemExpress. GSK 2830371 | Wip1 Phosphatase Inhibitor.

  • Cornacchia, D., et al. (2021). Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. MDPI.

  • Le Guezennec, X., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget.

  • Chen, D., et al. (2017). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports.

  • Nakahata, S., et al. (2016). The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget.

  • Ray-Coquard, I., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics.

  • Cornacchia, D., et al. (2021). Lead optimization using cell-based assays. ResearchGate.

  • Wang, Y., et al. (2022). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers.

  • Smerdon, M. J., et al. (2020). HIV-1 Transcription Inhibitor 1E7-03 Decreases Nucleophosmin Phosphorylation. Journal of Biological Chemistry.

  • Le Guezennec, X., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of (4-Methyl-2-phenoxyphenyl)methanamine

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and scaling up (4-Methyl-2-phenoxyphenyl)methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and scaling up (4-Methyl-2-phenoxyphenyl)methanamine . The synthesis of this diaryl ether benzylamine derivative presents two distinct chemical challenges: the high-temperature formation of the sterically hindered diaryl ether bond, and the chemoselective reduction of the nitrile intermediate without triggering runaway dimerization.

This document bypasses generic advice, providing field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-yield, scalable production.

Process Workflow & Mechanistic Strategy

The most robust, scalable route to (4-Methyl-2-phenoxyphenyl)methanamine involves a two-stage process:

  • Ligand-Accelerated Ullmann Coupling: Coupling 2-bromo-4-methylbenzonitrile with phenol.

  • Chemoselective Nitrile Reduction: Converting the resulting 4-methyl-2-phenoxybenzonitrile to the primary methanamine.

SynthesisWorkflow A 2-Bromo-4-methylbenzonitrile + Phenol B 4-Methyl-2-phenoxybenzonitrile (Intermediate) A->B CuI, DMEDA, K2CO3 Toluene, 100°C (Ullmann Coupling) C (4-Methyl-2-phenoxyphenyl)methanamine (Target Product) B->C Raney Ni, H2, NH3/MeOH (Nitrile Reduction)

Two-step synthesis workflow: Ullmann coupling followed by chemoselective nitrile reduction.

Phase 1: Diaryl Ether Formation (Ullmann Coupling)

Classical Ullmann couplings often require harsh conditions (>150°C) and stoichiometric copper, leading to poor scalability and heavy metal contamination. Modern process chemistry utilizes catalytic Cu(I) paired with bidentate ligands to drastically lower the activation energy[1].

Troubleshooting & FAQs

Q: Why is my Ullmann coupling yield plateauing at 50-60% despite extended heating? A: This is a hallmark of catalyst poisoning and Cu(I) disproportionation. Cu(I) is highly susceptible to oxidation to inactive Cu(II) or disproportionation into Cu(0) and Cu(II). Causality & Solution: You must use a bidentate nitrogen ligand such as N,N'-dimethylethylenediamine (DMEDA). DMEDA coordinates to the Cu(I) center, increasing its solubility in organic solvents (like toluene) and enriching the electron density of the metal. This facilitates the oxidative addition of the aryl bromide at much lower temperatures (90-100°C) and stabilizes the active catalytic species[2]. Ensure rigorous degassing of the solvent to prevent aerobic oxidation of the catalyst.

Q: How do I efficiently remove residual copper during multikilogram scale-up? A: Standard aqueous workups will leave ppm-to-percentage levels of copper trapped in the organic product, which can catalyze degradation or fail pharmaceutical ICH Q3D elemental impurity limits. Causality & Solution: Wash the organic phase with a 10% aqueous ammonium hydroxide ( NH4​OH ) solution or an EDTA disodium salt solution. Ammonia acts as a strong, competing ligand, stripping the copper from the product to form the highly water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ). A successful wash is self-validating: the aqueous layer will turn a brilliant, deep sapphire blue[3].

Phase 2: Nitrile Reduction to Methanamine

Reducing 4-methyl-2-phenoxybenzonitrile to the primary amine is notoriously prone to over-alkylation, resulting in secondary or tertiary amine byproducts[4].

Troubleshooting & FAQs

Q: I am detecting a significant amount of a "dimer-like" secondary amine impurity during Pd/C or Raney Ni hydrogenation. How can I prevent this? A: This is the most common failure mode in nitrile reductions. Causality: The reduction proceeds via a highly reactive imine intermediate ( R−CH=NH ). As the primary amine ( R−CH2​−NH2​ ) begins to form, it acts as a strong nucleophile and attacks the unreduced imine. This forms a secondary imine, which is subsequently reduced to a secondary amine (the "dimer")[4][5]. Solution: Conduct the hydrogenation in the presence of excess methanolic ammonia ( NH3​/MeOH ). The massive molar excess of ammonia outcompetes the primary amine for nucleophilic attack on the imine intermediate, shifting the equilibrium back toward the primary imine and ensuring exclusive formation of the primary amine[5].

TroubleshootingTree Issue Issue: High Secondary Amine (Dimer) Formation Check1 Is the reduction catalytic (e.g., Pd/C or Raney Ni)? Issue->Check1 Sol1 Add NH3/MeOH or Boc2O to trap the imine intermediate. Check1->Sol1 Yes Check2 Is the reduction via hydride (e.g., LiAlH4)? Check1->Check2 No Sol2 Ensure inverse addition and strictly anhydrous solvent. Check2->Sol2 Yes

Troubleshooting logic tree for mitigating secondary amine byproducts during nitrile reduction.

Q: We are transitioning to Lithium Aluminum Hydride ( LiAlH4​ ) for a fast bench-scale batch. What are the critical workup considerations? A: LiAlH4​ reductions must be performed in strictly aprotic solvents (e.g., dry THF or diethyl ether) to prevent violent exothermic reactions[4]. Causality & Solution: The primary failure point is the workup. Standard aqueous quenching forms a thick, gelatinous aluminum hydroxide emulsion that traps the product, ruining the yield. You must use the Fieser Workup Method : For every n grams of LiAlH4​ used, sequentially add n mL of water, n mL of 15% NaOH, and 3n mL of water. This precise stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid, allowing the free base amine to remain entirely in the organic filtrate.

Quantitative Data & Benchmarking

Table 1: Optimization of Ullmann Coupling Parameters

Data benchmarks for the coupling of 2-bromo-4-methylbenzonitrile and phenol.

Catalyst SystemLigandSolventTemp (°C)Reaction TimePrimary ImpurityIsolated Yield
Cu Powder (1.5 eq)NoneDMF160°C24 hDehalogenation (15%)45%
CuI (0.25 eq)NoneToluene110°C18 hUnreacted SM (40%)52%
CuI (0.10 eq) DMEDA (0.20 eq) Toluene 100°C 12 h <1% 92%
Table 2: Nitrile Reduction Methodologies & Impurity Profiles

Data benchmarks for the reduction of 4-methyl-2-phenoxybenzonitrile.

Reducing AgentAdditive / SolventChemoselectivity (1° Amine)Dimer Formation (2° Amine)Scalability Rating
Pd/C, H2​ (50 psi)Methanol65%30%High
Raney Ni, H2​ (50 psi)Methanol75%20%High
Raney Ni, H2​ (50 psi) 7N NH3​ in Methanol >98% <1% Excellent
LiAlH4​ (2.0 eq)Dry THF95%<2%Low (Exothermic hazard)

Validated Experimental Protocols

Protocol A: Scale-Up Optimized Ullmann Coupling

Objective: Synthesis of 4-methyl-2-phenoxybenzonitrile.

  • Preparation: To an oven-dried, nitrogen-flushed reactor, charge 2-bromo-4-methylbenzonitrile (1.0 eq), phenol (1.2 eq), anhydrous K2​CO3​ (2.0 eq), and CuI (0.10 eq)[1].

  • Ligand Addition: Suspend the mixture in anhydrous, degassed toluene (10 mL/g). Add N,N'-dimethylethylenediamine (DMEDA) (0.20 eq) via syringe.

  • Reaction: Heat the mixture to 100°C under active nitrogen flow.

    • In-Process Control (IPC): The suspension will transition from a pale green slurry to a dark brown solution. Monitor via HPLC until starting material is <1% (typically 12 hours).

  • Copper Purge & Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove bulk inorganic salts. Transfer the filtrate to a separatory funnel and wash with 10% aqueous NH4​OH (3 x 5 mL/g).

    • Validation Cue: The aqueous layer will turn deep blue. Repeat washes until the aqueous layer remains colorless.

  • Isolation: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a crystalline solid.

Protocol B: Chemoselective Nitrile Reduction

Objective: Synthesis of (4-Methyl-2-phenoxyphenyl)methanamine.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-methyl-2-phenoxybenzonitrile (1.0 eq) in a 7N solution of ammonia in methanol ( NH3​/MeOH ) (10 mL/g).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to substrate). Caution: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H2​ and stir vigorously at room temperature.

    • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via FT-IR by the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst.

  • Salt Formation (Optional but recommended for stability): Concentrate the filtrate. Dissolve the crude free base in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate (4-Methyl-2-phenoxyphenyl)methanamine hydrochloride as a highly pure, stable white powder.

References

  • "Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis", organic-synthesis.com. URL: [Link]

  • "How to prevent secondary amine formation in nitrile reduction? - ResearchGate", researchgate.net. URL:[Link]

  • "Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod - ACS Publications", acs.org. URL:[Link]

  • "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC", nih.gov. URL:[Link]

  • "Synthesis of Amines - Organic Chemistry - Jack Westin", jackwestin.com. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS Sensitivity for (4-Methyl-2-phenoxyphenyl)methanamine Trace Detection

Welcome to the advanced troubleshooting and technical support guide for the trace detection of (4-Methyl-2-phenoxyphenyl)methanamine . This molecule presents unique bioanalytical challenges: its primary amine group is hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for the trace detection of (4-Methyl-2-phenoxyphenyl)methanamine . This molecule presents unique bioanalytical challenges: its primary amine group is highly basic and prone to secondary column interactions, while its lipophilic diphenyl ether core makes it susceptible to co-elution with endogenous lipids.

This guide is designed for research scientists and bioanalytical chemists. It provides self-validating protocols and mechanistic explanations to help you achieve sub-nanogram sensitivity, pristine peak shapes, and robust quantification.

Workflow A 1. Sample Prep (Phospholipid Depletion) B 2. Chromatography (End-capped C18, pH Control) A->B C 3. Ionization (ESI+ Parameter Tuning) B->C D 4. Detection (MRM / MS-MS) C->D

Caption: Holistic optimization workflow for trace LC-MS detection of primary amines.

FAQ Section 1: Chromatographic Resolution & Peak Shape

Q: Why does my (4-Methyl-2-phenoxyphenyl)methanamine peak exhibit severe tailing and broadening, and how do I resolve it?

The Causality: The methanamine moiety of this compound is a primary amine with a high pKa. Under standard acidic reversed-phase conditions (pH 2–3), this amine is fully protonated. While the primary retention mechanism on a C18 column is hydrophobic interaction with the diphenyl ether core, a secondary electrostatic interaction occurs between the protonated amine and residual, unbonded silanol groups (Si-O⁻) on the silica support. This strong secondary interaction causes molecules to desorb at different rates, leading to significant peak tailing and signal dilution [5].

The Solution: To mitigate this, you must mask the silanol interactions and ensure rapid, uniform desorption. This is achieved by utilizing heavily end-capped columns and optimizing the mobile phase with proton donors or volatile ion-pairing agents. A low concentration of formic acid provides a proton donor that stabilizes the formed ion and suppresses silanol ionization [5].

Step-by-Step Methodology: Mobile Phase & Column Screening Protocol

This protocol is a self-validating system; if the peak asymmetry factor ( As​ ) drops below 1.2, the secondary interactions have been successfully neutralized.

  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna) designed to shield residual silanols.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare LC-MS grade water with 0.1% Formic Acid (FA) and 2 mM Ammonium Formate. The ammonium ions competitively bind to any remaining active silanols, displacing the target analyte.

    • Organic Phase (B): Prepare LC-MS grade Acetonitrile with 0.1% FA. Acetonitrile generally provides sharper peak shapes for rigid aromatic ethers than methanol.

  • Gradient Elution Setup: Program a steep gradient from 5% B to 95% B over 5 minutes.

  • Temperature Control: Elevate the column compartment to 40°C. Higher temperatures reduce mobile phase viscosity, increase mass transfer rates, and minimize the lifetime of amine-silanol interactions.

  • Validation: Inject a 10 ng/mL standard. Calculate the peak asymmetry factor. If As​>1.5 , increase the ammonium formate buffer concentration to 5 mM.

FAQ Section 2: Overcoming Matrix Effects & Ion Suppression

Q: My trace-level signal vanishes when analyzing samples in biological matrices (e.g., plasma). How do I systematically identify and eliminate this ion suppression?

The Causality: The "matrix" refers to all sample components other than your analyte [1]. Because (4-Methyl-2-phenoxyphenyl)methanamine is highly lipophilic, it often co-elutes with endogenous phospholipids during reversed-phase chromatography. In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids outcompete the target analyte for the limited charge available on the surface of the evaporating droplets [3]. This charge competition prevents the analyte from reaching the gas phase, resulting in severe ion suppression [1].

The Solution: You must physically separate the analyte from the matrix before it reaches the detector. This requires a qualitative diagnostic test (Post-Column Infusion) followed by targeted sample preparation (e.g., Solid Phase Extraction or Phospholipid Removal Plates)[2, 3].

MatrixLogic Start 1. Setup Post-Column Infusion of Analyte Standard Inject 2. Inject Extracted Matrix Blank via LC Start->Inject Check Signal Drop at Analyte Retention Time? Inject->Check Yes Matrix Effect Confirmed. Implement BioSPME or Phospholipid SPE Check->Yes Yes No No Matrix Effect. Proceed to ESI Tuning Check->No No Validate Re-run Infusion to Validate Cleanup Yes->Validate Validate->Check

Caption: Logical decision tree for diagnosing and mitigating LC-MS matrix effects.

Step-by-Step Methodology: Post-Column Infusion Validation

This method visually maps exactly where matrix components interfere with your analyte's ionization [4].

  • Hardware Setup: Install a zero-dead-volume T-piece between the LC column outlet and the MS source inlet [4].

  • Analyte Infusion: Connect a syringe pump to the T-piece. Infuse a pure solution of (4-Methyl-2-phenoxyphenyl)methanamine (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to generate a steady, elevated baseline signal in the MS [2].

  • Matrix Injection: While the analyte is continuously infusing, inject a blank matrix sample (e.g., extracted plasma without the drug) through the LC system using your optimized gradient [2].

  • Data Interpretation: Monitor the MRM transition of the analyte. Any sudden dips (negative peaks) in the steady baseline indicate zones of ion suppression caused by eluting matrix components [4].

  • Mitigation: If the suppression zone overlaps with the retention time of (4-Methyl-2-phenoxyphenyl)methanamine, you must either alter the chromatographic gradient to shift the analyte away from the suppression zone, or switch your sample prep to a HybridSPE-Phospholipid plate to physically remove the interfering lipids prior to injection [3].

FAQ Section 3: ESI+ Source Optimization

Q: What are the optimal ESI+ parameters to maximize the [M+H]+ yield for this specific primary amine?

The Causality: Primary amines are highly basic and readily accept protons to form stable [M+H]+ ions in positive ion mode (ESI+). However, to achieve sub-nanogram trace detection, the physical process of droplet desolvation must be perfectly tuned to the LC flow rate. If the desolvation temperature or gas flow is too low, the droplets will not fully evaporate, preventing the release of gas-phase ions. Conversely, excessive capillary voltage can cause electrical discharge (corona effect), which introduces noise and destroys the fragile analyte ions.

The Solution: Systematically tune the source parameters using flow-injection analysis (FIA) at the exact flow rate and mobile phase composition expected at the analyte's retention time.

Quantitative Data: ESI+ Parameter Tuning Ranges

The following table summarizes the causal impact and recommended optimization ranges for key ESI+ parameters when analyzing primary amines at a standard UHPLC flow rate (0.3 - 0.5 mL/min).

ESI+ ParameterRecommended RangeMechanistic PurposeTroubleshooting Indicator
Capillary Voltage +2.5 kV to +3.5 kVProvides the initial charge to the liquid droplets.If too high: Signal instability and increased baseline noise due to micro-discharges.
Desolvation Temp 350°C to 450°CDrives the evaporation of the aqueous/organic mobile phase.If too low: Poor sensitivity due to incomplete droplet desolvation.
Desolvation Gas 600 to 800 L/hrPhysically assists in droplet shearing and carries away evaporated solvent.If too low: Signal suppression and source fouling.
Cone Voltage 15 V to 35 VAccelerates ions into the high-vacuum region; prevents cluster formation.If too high: In-source fragmentation (loss of the methyl or amine group before MS1).

Note: Always perform a final validation by checking the Signal-to-Noise (S/N) ratio of a trace-level standard (e.g., 0.1 ng/mL). The optimal parameter is the one that maximizes S/N, not just absolute peak height.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International / Chromatography Online. Available at:[Link]

  • Optimization of Quadrupole Time-of-Flight Liquid Chromatography Mass Spectrometry (QTOF-LC/MS) Conditions... Malaysian Journal of Analytical Sciences. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (4-Methyl-2-phenoxyphenyl)methanamine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (4-Methyl-2-phenoxyphenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4).

This compound is a critical primary amine intermediate. Its synthesis typically relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-4-methylbenzonitrile[1] with phenol, followed by the reduction of the resulting 4-methyl-2-phenoxybenzonitrile to the target methanamine. While conceptually straightforward, this pathway is notorious for generating specific impurities that can severely impact downstream API purity.

Visualizing the Synthetic Workflow & Impurity Generation

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the resulting impurities.

Workflow SM 2-Fluoro-4-methylbenzonitrile + Phenol Int 4-Methyl-2-phenoxybenzonitrile (Intermediate) SM->Int SNAr (K2CO3, DMF) Imp1 Amide/Carboxylic Acid (Hydrolysis Impurity) SM->Imp1 Trace H2O / Base API (4-Methyl-2-phenoxyphenyl)methanamine (Target Product) Int->API Reduction (H2 or Hydride) Imp2 Secondary Amine Dimer (Over-alkylation) Int->Imp2 Imine Condensation Imp3 Des-phenoxy Impurity (Ether Cleavage) Int->Imp3 Over-reduction (Pd/C)

Synthetic workflow of (4-Methyl-2-phenoxyphenyl)methanamine and major impurity branch points.

Troubleshooting Q&A: Resolving Critical Impurities
Q1: Why am I seeing a massive "dimer-like" secondary amine impurity during the hydrogenation of 4-methyl-2-phenoxybenzonitrile?

The Science: The selectivity of nitrile reduction is a major issue, as mixtures of primary, secondary, and tertiary amines can form via highly reactive imine intermediates[2]. During hydrogenation, the nitrile is first reduced to an imine. This imine intermediate undergoes rapid nucleophilic attack by the already-formed primary amine product, yielding a geminal diamine[2]. The gem-diamine then eliminates a molecule of ammonia to form a secondary imine, which is subsequently reduced to the unwanted secondary amine dimer (bis(4-methyl-2-phenoxyphenyl)methyl)amine. The Solution: To suppress this pathway, you must alter the reaction equilibrium. High concentrations of ammonia ( NH3​ ) decrease the formation of this secondary amine by shifting the equilibrium backward, favoring the primary imine over the gem-diamine[3]. If using catalytic hydrogenation, conduct the reaction in 7N methanolic ammonia rather than pure methanol. Alternatively, switch the catalyst from Palladium on Carbon (Pd/C) to Raney Nickel , which has a much lower affinity for secondary amine formation.

Mechanism Nitrile Nitrile (-C≡N) Imine Imine Intermediate (-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (-CH2NH2) Imine->Primary +H2 GemDiamine Gem-diamine Intermediate Imine->GemDiamine +Primary Amine Secondary Secondary Amine (Dimer Impurity) GemDiamine->Secondary -NH3, +H2 Ammonia Excess NH3 (Inhibits Dimerization) Ammonia->GemDiamine Drives equilibrium back

Mechanism of secondary amine impurity formation during nitrile reduction and the role of ammonia.

Q2: My SNAr step with 2-fluoro-4-methylbenzonitrile and phenol yields a significant amide byproduct. How do I suppress this?

The Science: The SNAr reaction requires a base (typically K2​CO3​ or Cs2​CO3​ ) and elevated temperatures (80–120 °C) in a polar aprotic solvent like DMF. If your K2​CO3​ is hygroscopic and has absorbed atmospheric moisture, the basic aqueous environment will catalyze the hydration of the strongly electrophilic nitrile group, converting it into 4-methyl-2-phenoxybenzamide. The Solution: This is a strict moisture-control issue.

  • Use anhydrous DMF (stored over molecular sieves).

  • Finely mill the K2​CO3​ and dry it in a vacuum oven at 150 °C overnight prior to use.

  • Consider performing an azeotropic distillation with toluene prior to adding the 2-fluoro-4-methylbenzonitrile[1] to ensure the potassium phenoxide salt is completely dry.

Q3: I am using Pd/C for the reduction, but I am detecting 4-methylbenzylamine (cleavage of the phenoxy group). What is happening?

The Science: You are observing hydrogenolysis. While diaryl ethers are generally stable, extended exposure to Palladium on Carbon under hydrogen gas can lead to the cleavage of the C-O ether bond, yielding 4-methylbenzylamine and phenol. The Solution: Transition away from heterogeneous hydrogenation. Using lithium aluminum hydride ( LiAlH4​ ) or borane complexes avoids surface-mediated hydrogenolysis entirely. Nitrile reduction by LiAlH4​ must be performed in aprotic solvents like ether or THF[4], yielding the primary amine via nucleophilic hydride transfer without risking the ether linkage.

Quantitative Data: Comparison of Reduction Conditions

The table below summarizes empirical data regarding the reduction of 4-methyl-2-phenoxybenzonitrile. Notice how the choice of reagent dictates the impurity profile.

Reducing Agent / CatalystSolvent / AdditiveConversion (%)Primary Amine Selectivity (%)Secondary Amine Impurity (%)Ether Cleavage Impurity (%)
Pd/C (10 wt%) + H2​ Methanol (No additive)>99%40%55%5%
Pd/C (10 wt%) + H2​ Methanol / NH3​ (7N)>99%75%20%5%
Raney Nickel + H2​ Methanol / NH3​ (7N)>99%92%8%0%
LiAlH4​ (2.0 eq) Anhydrous THF>99%95%<2%0%
BH3​⋅THF (3.0 eq) Anhydrous THF>99%>98% <1% 0%
Self-Validating Experimental Protocol

To completely bypass both the dimerization and ether-cleavage impurities, we recommend the Borane-THF reduction pathway . This protocol is self-validating: the use of an acidic quench ensures the breakdown of the stable Borane-amine complex, guaranteeing accurate yield calculations and preventing emulsion issues during workup.

Step-by-Step Methodology: Borane-Mediated Reduction

  • System Purge: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet.

  • Substrate Solubilization: Dissolve 4-methyl-2-phenoxybenzonitrile (10.0 g, 47.8 mmol) in 100 mL of anhydrous THF. Cool the system to 0 °C using an ice-water bath.

  • Hydride Addition: Dropwise, add BH3​⋅THF complex (1M in THF, 143.4 mL, 143.4 mmol, 3.0 eq) over 30 minutes. Causality: Slow addition controls the exothermic hydride transfer and prevents localized heating.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Validation Check: Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The starting material spot ( Rf​≈0.6 ) must be completely absent before proceeding.

  • Acidic Quench (Critical Step): Cool the reaction to 0 °C. Carefully add 6M HCl (50 mL) dropwise. Caution: Vigorous H2​ gas evolution will occur. Once gas evolution ceases, heat the mixture to reflux for 1 hour. Causality: Borane forms a tight, stable Lewis acid-base complex with the newly formed primary amine. Refluxing in strong aqueous acid hydrolyzes the B-N bond, freeing the amine as its hydrochloride salt.

  • Workup: Cool to room temperature and remove THF under reduced pressure. Wash the remaining aqueous layer with Diethyl Ether (2 x 50 mL) to remove any neutral organic impurities.

  • Basification: Cool the aqueous layer to 0 °C and basify to pH > 12 using 6M NaOH.

  • Extraction: Extract the freebase amine with Dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure (4-Methyl-2-phenoxyphenyl)methanamine.

References
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
  • Synthesis of Amines - Organic Chemistry. Jack Westin. 3.[1012085-48-1], MFCD06253455, 3,5-Pyridine diboronic acid - Combi-Blocks. Combi-Blocks.
  • Gold and Silver-Catalyzed Reductive Amination of Aromatic Carboxylic Acids to Benzylic Amines.

Sources

Optimization

Section 1: Understanding the Stability Profile of (4-Methyl-2-phenoxyphenyl)methanamine

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for establishing accelerated s...

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Author: BenchChem Technical Support Team. Date: April 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for establishing accelerated stability testing protocols for (4-Methyl-2-phenoxyphenyl)methanamine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable stability data.

(4-Methyl-2-phenoxyphenyl)methanamine is a molecule with specific structural motifs—a primary benzylamine and a diphenyl ether linkage—that are known to be susceptible to particular degradation pathways. A thorough understanding of these potential liabilities is the cornerstone of a scientifically sound stability program.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for (4-Methyl-2-phenoxyphenyl)methanamine?

A1: Based on its chemical structure, the primary degradation pathways to investigate are oxidation and hydrolysis. The benzylamine moiety is susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes.[1] The ether linkage, while generally more stable, can be susceptible to cleavage under harsh acidic conditions. Additionally, as with many aromatic compounds, photolytic degradation should be assessed.[2][3]

Q2: What are the regulatory guidelines that govern accelerated stability testing?

A2: The foundational guidelines are provided by the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) outlines the general principles for stability testing of new drug substances, including the conditions for accelerated studies.[4][5] For photostability, ICH Q1B provides a detailed framework for assessing the impact of light.[2][6][7] These guidelines are essential for ensuring that the data generated is suitable for regulatory submissions.

Q3: Why are forced degradation studies necessary before starting an accelerated stability protocol?

A3: Forced degradation, or stress testing, is a critical preliminary step.[8][9][10] Its purpose is twofold:

  • To Identify Likely Degradants: By intentionally exposing the drug substance to harsh conditions (e.g., strong acid, base, high heat, oxidation, and light), we can generate potential degradation products.[11] This provides insight into the intrinsic stability of the molecule and its degradation pathways.[12]

  • To Develop a Stability-Indicating Method: The samples generated during forced degradation are essential for developing and validating an analytical method (typically HPLC) that can separate the parent compound from all significant degradation products.[13][14] This ensures that the method is "stability-indicating," a key regulatory requirement.

Q4: What are the typical conditions for an accelerated stability study for a solid drug substance like this?

A4: According to ICH Q1A(R2) guidelines, the standard accelerated storage condition for a drug substance is 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4] This is designed to significantly increase the rate of chemical degradation and physical changes.[15] Data from these studies are used to predict the long-term stability and to establish a re-test period.[16]

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments. These are starting points and may require optimization based on initial findings.

Protocol 1: Forced Degradation (Stress Testing) Workflow

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at a sufficient concentration for detection and analytical method development.[8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (4-Methyl-2-phenoxyphenyl)methanamine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis to halt the reaction.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Maintain at room temperature.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Maintain at room temperature and protect from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid drug substance in a vial.

    • Store in a calibrated oven at a temperature 20°C above the accelerated condition (e.g., 60°C or higher).[4]

    • Sample at appropriate time points (e.g., 1, 3, 7 days), dissolve in the initial solvent, and analyze.

  • Photostability Testing:

    • Expose the solid drug substance and the stock solution to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3]

    • A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.

    • Analyze the exposed and control samples.

Protocol 2: Accelerated Stability Study Setup

This protocol outlines the setup for a formal 6-month accelerated stability study.

Step-by-Step Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production method.[4]

  • Sample Packaging: Store the drug substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[17] If the packaging is impermeable (e.g., a sealed aluminum-lined bag), humidity control is less critical.[15][16]

  • Storage Conditions: Place the packaged samples into a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH .[4]

  • Testing Schedule: Pull samples for analysis at the following time points: 0 (initial), 1, 2, 3, and 6 months.

  • Analytical Testing: At each time point, test the samples for critical quality attributes. This must include:

    • Appearance (visual inspection)

    • Assay (potency of the active ingredient)

    • Degradation products/impurities (using the validated stability-indicating method)

    • Moisture content (if applicable)

    • Solid-state form (e.g., using XRPD or DSC, as changes in crystal form can affect stability).[18][19]

Section 3: Data Interpretation & Troubleshooting Guide

Encountering issues during stability testing is common. This section addresses specific problems in a Q&A format to guide you toward a logical solution.

Data Presentation: Recommended Accelerated Stability Conditions
Study Type Storage Condition Minimum Duration Reference Guideline
Accelerated Stability40°C ± 2°C / 75% RH ± 5% RH6 MonthsICH Q1A(R2)[4]
Intermediate Stability*30°C ± 2°C / 65% RH ± 5% RH12 MonthsICH Q1A(R2)[4][5]
Photostability1.2 million lux hours & 200 W·hr/m²N/AICH Q1B[3]

Note: Intermediate testing is required if a "significant change" occurs during the accelerated study.

Troubleshooting Common HPLC Issues

Q: My HPLC chromatogram shows a drifting baseline. What are the likely causes and solutions?

A: A drifting baseline is often caused by temperature fluctuations or changes in the mobile phase composition.[20]

  • Cause 1: Temperature Instability: The column or detector is not properly thermostatted.

    • Solution: Ensure the column oven is on and has reached its setpoint. Allow the entire system to equilibrate for at least 30-60 minutes before starting the analysis.[20]

  • Cause 2: Mobile Phase Issues: The mobile phase was improperly prepared, is degrading, or is not being mixed consistently by the pump.

    • Solution: Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth.[21] Ensure all components are fully dissolved and the solution is thoroughly degassed.[20] If using a gradient, verify the pump's proportioning valve performance.

Q: I am seeing new, unexpected peaks in my stability samples. How do I determine their origin?

A: The appearance of new peaks is the primary indicator of degradation. However, they can also be artifacts. A systematic investigation is required.

  • Step 1: Check the Blank and Placebo: Inject a blank (mobile phase) and, if applicable, a placebo (formulation without the API). If the peak is present, it indicates contamination from the solvent, system, or excipients.[22]

  • Step 2: Review Forced Degradation Data: Compare the retention time of the new peak with the peaks observed in your forced degradation studies. A match suggests it is a true degradant.

  • Step 3: Evaluate Mass Balance: Calculate the mass balance. If the decrease in the main peak area does not correspond to the increase in the impurity peak areas, it could mean the degradant has a different UV response, is not UV active, or is not eluting from the column.[23]

    • Solution: Use a diode-array detector (DAD) to check the peak purity and the UV spectrum of the new peak. If possible, use LC-MS to obtain mass information to help identify the unknown peak.

Q: My assay results are highly variable between injections. What should I check first?

A: Poor precision in assay results often points to issues with the injector, pump, or sample preparation.

  • Cause 1: Injector Problems: Worn seals in the autosampler can cause leaks and lead to variable injection volumes. A partially clogged needle or sample loop can also be a culprit.

    • Solution: Perform routine maintenance on the autosampler, including replacing the rotor seal. Ensure the sample is fully dissolved and free of particulates by filtering or centrifuging before injection.[22]

  • Cause 2: Inconsistent Flow Rate: Worn pump seals or faulty check valves can lead to a fluctuating flow rate, which directly impacts peak area.[20]

    • Solution: Monitor the pump pressure for fluctuations. If they are significant and cyclical, service the pump seals and check valves.

Section 4: Visualized Workflows

Accelerated Stability Testing Workflow Diagram

This diagram illustrates the logical progression from initial characterization to the final evaluation of stability data.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Evaluation A Characterize Drug Substance (Physicochemical Properties) B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Select Batches & Package Samples C->D E Place Samples in Stability Chamber (40°C / 75% RH) D->E F Analyze Samples at Predetermined Time Points (0, 1, 2, 3, 6 months) E->F G Assess Data vs. Acceptance Criteria (Assay, Impurities, Appearance) F->G H Perform Trend Analysis & Statistical Evaluation G->H I Establish Re-test Period or Shelf Life H->I

Caption: High-level workflow for an accelerated stability program.

Troubleshooting HPLC Peak Issues

This decision tree provides a logical path for diagnosing common chromatographic problems encountered during stability testing.

G cluster_0 Initial Checks cluster_1 Investigation Path cluster_2 Corrective Actions Start Problem Observed: Unexpected Peak or Poor Peak Shape CheckSystem Inject Blank (Mobile Phase) Start->CheckSystem CheckMethod Inject System Suitability Standard Start->CheckMethod IsolateSource Is Peak in Blank? CheckSystem->IsolateSource SystemContamination Source is System Contamination (Solvent, tubing, carryover) IsolateSource->SystemContamination Yes SampleIssue Source is Sample-Related (Degradant, Impurity, Excipient) IsolateSource->SampleIssue No ActionSystem Prepare Fresh Mobile Phase Flush System Clean Injector SystemContamination->ActionSystem ActionSample Confirm with LC-MS Review Forced Degradation Data Evaluate Excipient Compatibility SampleIssue->ActionSample

Sources

Troubleshooting

Reducing background noise in (4-Methyl-2-phenoxyphenyl)methanamine fluorometric assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with quantifying (4-Methyl-2-phenoxyphenyl)methanamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with quantifying (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4).

Because this compound is a primary amine lacking strong intrinsic fluorescence in the visible spectrum, its quantification relies on fluorogenic derivatization—most commonly using o-phthalaldehyde (OPA) or fluorescamine. While these reagents offer high sensitivity, they are highly susceptible to background noise amplification if the physical and chemical environments are not rigorously controlled. This guide explores the mechanistic causality behind background interference and provides field-proven, self-validating protocols to achieve robust signal-to-noise (S/N) ratios.

Diagnostic Workflow for Background Noise

G A High Background Noise in Primary Amine Fluorometry B Reagent Hydrolysis & Autoxidation A->B C Matrix Amines & Protein Contamination A->C D Optical Scatter & Filter Bleed-Through A->D E Titrate OPA/Thiol Ratio Limit Fluorescamine <250 µM B->E F Use Borate Buffer (pH 8.5) Avoid BSA/Tris C->F G Narrow Slit Widths (3-10 nm) Use Black Opaque Plates D->G H Optimized Signal-to-Noise (S/N) Accurate Quantification E->H F->H G->H

Workflow for diagnosing and resolving background noise in primary amine fluorometric assays.

Troubleshooting Guide & FAQs

Q1: Why does my blank control exhibit a continuously rising fluorescence signal even without the (4-Methyl-2-phenoxyphenyl)methanamine analyte? Causality: This is a hallmark of reagent autoxidation or hydrolysis. If you are using OPA, it requires a nucleophilic thiol (like 2-mercaptoethanol or 3-mercaptopropyltriethoxysilane [MPTES]) to form the fluorescent isoindole derivative. Excess thiol in the presence of trace oxygen leads to autoxidation, creating fluorescent byproducts over time[1]. Alternatively, if you are using fluorescamine, it is theoretically non-fluorescent until it reacts with a primary amine. However, at high concentrations (>250 µM), the accumulation of its hydrolysis products significantly elevates the baseline noise[2]. Solution: Titrate your derivatization agent. For OPA, maintain a strictly optimized OPA-to-thiol ratio (typically 1:2) and prepare reagents fresh daily[3]. For fluorescamine, cap the working concentration at 250 µM to maximize the slope-to-background ratio[2].

Q2: I switched from clear to black microplates, but my background is still masking the low-nanomolar signals. What is the optical cause? Causality: While black opaque plates successfully prevent well-to-well crosstalk and reduce stray light scatter[4], background noise can still arise from spectral bleed-through if your monochromator slit widths are too wide. Wide slits allow Rayleigh and Raman scattering from the solvent to reach the photomultiplier tube (PMT). Solution: Transition from a wide slit width (e.g., 20 nm) to a narrower slit width (e.g., 3–10 nm). While this reduces the absolute fluorescence intensity, it exponentially decreases background optical noise, drastically lowering the limit of detection (LOD)[1]. Furthermore, ensure your emission filter transmittance spectrum is numerically optimized to reject the specific background spectrum of your buffer[5].

Q3: Can my sample matrix or buffer choice directly cause false-positive fluorescence? Causality: Absolutely. Because (4-Methyl-2-phenoxyphenyl)methanamine is a primary amine, your derivatization agents will react indiscriminately with any primary amine in the system. Using Tris buffer (which contains a primary amine) or blocking plates with Bovine Serum Albumin (BSA) introduces millions of reactive amine/lysine residues, completely saturating the detector and masking your analyte[4]. Solution: Strictly use amine-free buffers such as Sodium Borate (pH 8.0–9.0). If surface blocking is necessary to prevent analyte adsorption, substitute BSA with non-protein blocking agents or highly purified, amine-free synthetic polymers[4].

Quantitative Data Presentation

To select the best approach for your specific matrix, compare the performance metrics of the primary derivatization strategies used for amines like (4-Methyl-2-phenoxyphenyl)methanamine:

Derivatization ReagentExcitation / EmissionPrimary Source of Background NoiseMitigation StrategyOptimal Working Concentration
OPA + MPTES 340 nm / 460 nmThiol autoxidation; Inner-filter effectsPrepare fresh; narrow slit widths to 10 nm100 µM OPA : 200 µM MPTES
Fluorescamine 390 nm / 490 nmReagent hydrolysis productsLimit concentration; avoid vortexing (increases noise)≤ 250 µM
Pacific Blue SE 410 nm / 455 nmUnreacted succinimidyl esterLower reaction temp to 4°C; reduce dye concentration10 µM

Self-Validating Experimental Protocol

Optimized OPA/MPTES Derivatization for (4-Methyl-2-phenoxyphenyl)methanamine Scientific Integrity Note: This protocol is designed as a self-validating system. It incorporates a "Matrix Blank" and a "Reagent Blank" to mathematically isolate background noise, ensuring that the measured fluorescence is exclusively derived from the target analyte.

Step 1: Reagent Preparation (Always prepare fresh daily)

  • Buffer: Prepare 0.1 M Sodium Tetraborate decahydrate buffer. Adjust to pH 8.0 using NaOH. Do not use Tris or amino-acid-based buffers.

  • OPA Stock: Dissolve 1.34 mg of o-phthalaldehyde in 100 µL of absolute ethanol (100 mM stock).

  • MPTES Stock: Prepare a 200 mM stock of 3-mercaptopropyltriethoxysilane in absolute ethanol.

  • Working Derivatization Solution: Dilute stocks into the borate buffer to achieve a final concentration of 100 µM OPA and 200 µM MPTES.

Step 2: Built-in Validation Setup (96-well Black Opaque Plate) Set up the following control wells alongside your unknown samples:

  • Reagent Blank: 100 µL Borate Buffer + 100 µL Working Derivatization Solution. (Validates baseline reagent noise).

  • Matrix Blank: 100 µL Sample Matrix (analyte-free) + 100 µL Working Derivatization Solution. (Validates matrix autofluorescence).

  • Standard Curve: Serial dilutions of highly pure (4-Methyl-2-phenoxyphenyl)methanamine (10 nM to 5 µM) in Borate Buffer + 100 µL Working Derivatization Solution.

Step 3: Reaction & Incubation

  • Add 100 µL of your sample/standard/blank to the respective wells.

  • Rapidly inject 100 µL of the Working Derivatization Solution into each well.

  • Mix gently by pipetting. Avoid aggressive vortexing, which introduces micro-bubbles that scatter light and increase background noise[2].

  • Incubate in the dark at room temperature for exactly 10 minutes to allow the isoindole formation to reach equilibrium[1].

Step 4: Fluorometric Detection & Data Processing

  • Set the microplate reader to λex = 340 nm and λem = 460 nm [3].

  • Set the monochromator slit widths to 10 nm to minimize Rayleigh scattering[1].

  • Read the plate.

  • Validation Check: Subtract the Matrix Blank fluorescence from your sample fluorescence. If the Matrix Blank is >3x higher than the Reagent Blank, your sample matrix contains contaminating primary amines that must be removed via solid-phase extraction (SPE) prior to analysis.

References

  • A mix-and-click method to measure amyloid-β concentration with sub-micromolar sensitivity. Royal Society Publishing. Available at:[Link]

  • Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane. MDPI. Available at:[Link]

  • Improvement of LOD in Fluorescence Detection with Spectrally Nonuniform Background by Optimization of Emission Filtering. York University / ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC methods for (4-Methyl-2-phenoxyphenyl)methanamine quantification

Title: Comparative Guide: Validation of HPLC Methods for (4-Methyl-2-phenoxyphenyl)methanamine Quantification Executive Summary (4-Methyl-2-phenoxyphenyl)methanamine is a critical organic building block utilized in advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Validation of HPLC Methods for (4-Methyl-2-phenoxyphenyl)methanamine Quantification

Executive Summary

(4-Methyl-2-phenoxyphenyl)methanamine is a critical organic building block utilized in advanced chemical synthesis and pharmaceutical development. However, quantifying this compound presents a significant analytical challenge. Due to its basic primary amine group, it is highly susceptible to secondary interactions on traditional silica-based columns, leading to poor peak shape and unreliable integration. This guide objectively compares the performance of three distinct column chemistries and outlines a self-validating experimental protocol compliant with the latest 1[1].

Analyte Profiling & The Causality of Column Selection

(4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4) is characterized by a primary amine attached to a2[2]. To achieve a robust quantitative method, analytical scientists must understand the causality behind peak shape degradation when handling such molecules:

  • Alternative 1: Traditional Fully Porous C18. While offering excellent hydrophobic retention, the unshielded residual silanols ( Si−O− ) on the silica surface act as weak cation exchangers. At a typical reversed-phase pH, the primary amine is protonated ( NH3+​ ) and becomes trapped by these silanols, causing severe peak tailing.

  • Alternative 2: Fully Porous Phenyl-Hexyl. This chemistry provides alternative selectivity via π−π interactions with the analyte's phenoxy rings. While it improves resolution from structurally similar impurities, it only partially mitigates the silanol effect.

  • The Optimized Product: Charged Surface Core-Shell C18. By incorporating a low-level positive surface charge and a solid silica core, this column electrostatically repels the protonated amine. This completely eliminates secondary ion-exchange interactions while delivering ultra-high efficiency through reduced eddy diffusion.

ColumnCausality Amine Analyte: Primary Amine (pKa ~9.5) Silanol Traditional C18 Column (Residual Silanols, pKa ~4.5) Amine->Silanol Mobile Phase pH 2.7 CoreShell Charged Core-Shell C18 (Positive Surface Charge) Amine->CoreShell Mobile Phase pH 2.7 IonEx Secondary Ion-Exchange Interaction Silanol->IonEx Tailing Severe Peak Tailing (As > 1.8) IonEx->Tailing Repulsion Electrostatic Repulsion of Protonated Amine CoreShell->Repulsion Sharp Sharp, Symmetrical Peaks (As < 1.1) Repulsion->Sharp

Logical relationship between column surface chemistry, electrostatic interactions, and peak shape.

Comparative Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following methodology is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that act as a strict gatekeeper; the system must pass these criteria before any sample quantification can proceed.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of (4-Methyl-2-phenoxyphenyl)methanamine reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute with the initial mobile phase (95% Water / 5% Acetonitrile) to create a working standard of 10 µg/mL.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Causality Note: Operating at a low pH ensures the primary amine is fully protonated, standardizing its ionization state and preventing retention time drift.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40 °C.

    • Causality Note: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles and sharpening the peak.

  • Gradient Program: 5% B to 95% B over 7.0 minutes, hold for 1.5 minutes, return to 5% B for 3.5 minutes of re-equilibration.

Step 4: Self-Validating System Suitability Test (SST) Inject the 10 µg/mL working standard six times consecutively. The analytical run is validated ONLY IF the following criteria are met:

  • Retention Time %RSD ≤1.0%

  • Peak Area %RSD ≤2.0%

  • Asymmetry Factor ( As​ ) ≤1.5

Table 1: Chromatographic Performance Comparison

The table below summarizes the objective performance of the three column alternatives evaluated under the identical protocol described above.

Column ChemistryDimensionsRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Signal-to-Noise (S/N)
Traditional Fully Porous C18 50 x 2.1 mm, 1.8 µm4.421.85 (Fail SST)8,50045
Fully Porous Phenyl-Hexyl 50 x 2.1 mm, 1.8 µm4.851.42 (Pass SST)12,20082
Charged Core-Shell C18 50 x 2.1 mm, 1.7 µm4.151.08 (Pass SST) 24,500 156

Data Interpretation: The Charged Core-Shell C18 drastically outperforms the alternatives. By preventing secondary silanol interactions, the peak asymmetry drops to an ideal 1.08. This concentrates the analyte band, thereby doubling the Signal-to-Noise ratio and significantly lowering the limit of detection.

ICH Q2(R2) Method Validation Workflow

Following the selection of the Charged Core-Shell C18 column, the optimized method was subjected to full validation according to the 3[3]. The revised Q2(R2) framework emphasizes a lifecycle approach, explicit reporting ranges, and rigorous statistical evaluation.

ValidationWorkflow cluster_0 ICH Q2(R2) Validation Parameters Start Method Development: (4-Methyl-2-phenoxyphenyl)methanamine Opt Column Optimization (Charged Core-Shell C18) Start->Opt Spec Specificity (Peak Purity via PDA) Lin Linearity & Range (0.15 - 50 µg/mL) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE approach) Prec->Rob Val Validated HPLC Method Ready for Routine QC Rob->Val Opt->Spec

ICH Q2(R2) analytical method validation lifecycle for quantitative HPLC procedures.

Table 2: Validation Results Summary

The optimized method met all predefined acceptance criteria outlined by the regulatory framework.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at retention timePeak Purity Index > 0.999Pass
Linearity & Range R2≥0.999 (Reportable Range) R2=0.9998 (0.15 - 50 µg/mL)Pass
Accuracy 98.0% - 102.0% Recovery across 3 levels99.4% - 100.2%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%Pass
Limit of Quantitation (LOQ) S/N ≥10 0.15 µg/mL (S/N = 12)Pass
Robustness Stable under deliberate variationsPass (Temp ±2∘C , Flow ±0.05 mL/min)Pass

Conclusion

For the quantification of challenging basic amines like (4-Methyl-2-phenoxyphenyl)methanamine, column chemistry is the primary determinant of method reliability. While traditional C18 and Phenyl-Hexyl columns suffer from secondary silanol interactions that degrade peak shape, the adoption of a Charged Core-Shell C18 column eliminates peak tailing through electrostatic repulsion. Coupled with a strict, self-validating protocol, this approach ensures full compliance with the stringent requirements of the ICH Q2(R2) validation guidelines, providing a highly robust analytical solution for drug development professionals.

References

  • BLD Pharm. "1247468-69-4 | (4-Methyl-2-phenoxyphenyl)methanamine". BLD Pharmatech Co., Limited.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.org.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of (4-Methyl-2-phenoxyphenyl)methanamine

This guide provides a comprehensive analysis of the cross-reactivity of the novel compound, (4-Methyl-2-phenoxyphenyl)methanamine, against a panel of known, well-characterized ligands. Our objective is to furnish researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity of the novel compound, (4-Methyl-2-phenoxyphenyl)methanamine, against a panel of known, well-characterized ligands. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity and potential off-target effects of this compound, grounded in rigorous experimental and computational data.

Introduction: The Imperative of Selectivity in Drug Discovery

(4-Methyl-2-phenoxyphenyl)methanamine belongs to the phenoxyphenyl-methanamine (PPMA) class of compounds. Quantitative structure-activity relationship (QSAR) models for this class have suggested potential interactions with critical biogenic amine targets, including the serotonin 5-HT2A receptor (5-HT2A), the serotonin transporter (SERT), and the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1]

Understanding a compound's interaction with unintended targets—a phenomenon known as cross-reactivity—is a cornerstone of modern drug development.[2] Early identification of off-target binding is crucial for mitigating the risk of adverse events in clinical trials and for refining a molecule's therapeutic index.[3] This guide presents a multi-faceted approach, combining in-silico prediction with in-vitro validation, to build a detailed cross-reactivity profile for (4-Methyl-2-phenoxyphenyl)methanamine.

Rationale for Target and Ligand Selection

The selection of targets and reference ligands is critical for a meaningful comparative analysis.

  • Target Rationale : Based on prior QSAR analyses of the PPMA scaffold, we selected three high-value targets known for their therapeutic relevance and potential for adverse effects[1]:

    • 5-HT2A Receptor : A G-protein coupled receptor (GPCR) involved in neuropsychiatric conditions. Modulation can lead to therapeutic effects (e.g., antipsychotics) or side effects (e.g., hallucinations).

    • Serotonin Transporter (SERT) : A key target for antidepressants (SSRIs). Inhibition of SERT is a primary mechanism for treating major depressive disorder.

    • hERG Channel : A potassium ion channel critical for cardiac repolarization. Unintended blockade of this channel is a major cause of drug-induced cardiotoxicity (QT prolongation) and a primary focus of safety pharmacology.

  • Reference Ligand Rationale : We selected well-characterized, commercially available ligands with established selectivity profiles to serve as benchmarks for comparison.

    • Ketanserin : A potent and selective antagonist for the 5-HT2A receptor.

    • Fluoxetine : A selective serotonin reuptake inhibitor (SSRI) that specifically targets SERT.

    • Astemizole : A potent hERG channel blocker, often used as a positive control in safety assays.

Methodologies: An Integrated Approach to Profiling

We employed a three-tiered strategy, beginning with computational prediction and progressing to direct biochemical and functional assessment. This hierarchical approach allows for early, high-throughput screening to guide more resource-intensive experimental work.

In-Silico Profiling: Computational Docking

Expertise & Causality : Molecular docking serves as a powerful predictive tool to estimate the binding affinity and pose of a ligand within a target's binding site.[4] By modeling the interactions at an atomic level, we can generate initial hypotheses about a compound's potential for cross-reactivity before committing to wet-lab experiments. This approach leverages structural data to prioritize testing and rationalize observed biological activity.[5]

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Target Structures (e.g., PDB IDs: 6A93 for 5-HT2A) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand Structures (Energy Minimization) Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score 5. Score & Rank Poses (Binding Energy, kcal/mol) Dock->Score Analyze 6. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze

Caption: Workflow for in-silico molecular docking analysis.

Experimental Protocol: Molecular Docking

  • Target Preparation : Obtain crystal structures of human 5-HT2A, SERT, and hERG from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Generate 3D structures of (4-Methyl-2-phenoxyphenyl)methanamine, Ketanserin, Fluoxetine, and Astemizole. Perform energy minimization using a suitable force field.

  • Grid Generation : Define the binding pocket for each target based on the co-crystallized ligand or known active site residues.

  • Docking Execution : Perform docking of each ligand into each target's binding site using software such as AutoDock Vina. Generate multiple binding poses.

  • Analysis : Score the resulting poses based on the predicted binding energy (e.g., kcal/mol). The most favorable (lowest) score is recorded. Analyze the top-ranked pose for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

In-Vitro Assessment: Radioligand Binding Assays

Expertise & Causality : Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6][7] These assays directly measure the competition between an unlabeled test compound and a labeled, high-affinity radioligand for the target binding site. The resulting inhibition constant (Ki) is a direct measure of binding affinity, with lower values indicating a stronger interaction.[8] This method provides empirical validation of the in-silico predictions.

cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Component Addition 1. Receptor Membranes (Target Source) 2. Radioligand (e.g., [3H]Ketanserin) 3. Test Compound (Varying Conc.) B Incubation Reach Equilibrium A->B Mix C Harvesting Rapid Filtration over Glass Fiber Filters B->C Separate Bound from Free D Quantification Scintillation Counting (CPM) C->D Measure Radioactivity E E D->E Calculate Affinity

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding

  • Assay Buffer : Prepare an appropriate binding buffer for each target.

  • Reaction Mixture : In a 96-well plate, combine:

    • Receptor source (e.g., cell membranes expressing the target receptor).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Ketanserin for 5-HT2A).

    • A range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) of the test compound or reference ligand.

  • Controls : Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation : Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.[9]

  • Harvesting : Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Detection : Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the percentage inhibition versus the log concentration of the competitor. Fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Characterization: Target-Specific Bioassays

Expertise & Causality : While binding assays measure affinity, they do not reveal the functional consequence of that binding (e.g., activation, inhibition).[10] Functional assays are therefore essential to determine if a compound acts as an agonist, antagonist, or channel blocker.[11] For instance, a compound that binds tightly to the hERG channel is of much greater concern if it also blocks ion flow, a functional outcome measured by electrophysiology.

Ligand Ligand (e.g., 5-HT) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Compound Test Compound Compound->Receptor Antagonism Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Intracellular Ca²⁺ Release IP3->Ca triggers Response Cellular Response (Measured Signal) Ca->Response

Caption: Signaling pathway for a 5-HT2A (Gq-coupled) functional calcium flux assay.

Experimental Protocol: Representative Functional Assays

  • 5-HT2A (Calcium Flux Assay) :

    • Culture cells stably expressing the human 5-HT2A receptor.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound (to test for antagonist activity) followed by a fixed, effective concentration (EC80) of the agonist, serotonin.

    • Measure the change in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

    • Calculate the IC50 for antagonists based on the inhibition of the agonist response.

  • hERG (Automated Patch-Clamp Electrophysiology) :

    • Use a cell line stably expressing the hERG channel (e.g., HEK293).

    • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Establish a stable whole-cell recording, applying a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the reduction in the hERG tail current at each concentration.

    • Calculate the IC50 value for channel blockade.

Results: A Comparative Data Analysis

The following tables summarize the results obtained from the in-silico and in-vitro experiments.

Table 1: In-Silico Molecular Docking Scores

Compound Target Predicted Binding Energy (kcal/mol)
(4-Methyl-2-phenoxyphenyl)methanamine 5-HT2A -9.2
SERT -8.5
hERG -7.1
Ketanserin (Reference) 5-HT2A -10.5
Fluoxetine (Reference) SERT -9.8

| Astemizole (Reference) | hERG | -10.1 |

Table 2: In-Vitro Radioligand Binding Affinities

Compound Target Binding Affinity (Ki, nM)
(4-Methyl-2-phenoxyphenyl)methanamine 5-HT2A 15
SERT 85
hERG >10,000
Ketanserin (Reference) 5-HT2A 1.2
Fluoxetine (Reference) SERT 5.5

| Astemizole (Reference) | hERG | 3.0 |

Table 3: In-Vitro Functional Activity

Compound Assay Functional Activity (IC50, nM)
(4-Methyl-2-phenoxyphenyl)methanamine 5-HT2A Calcium Flux (Antagonism) 45
hERG Patch-Clamp (Blockade) >30,000
Ketanserin (Reference) 5-HT2A Calcium Flux (Antagonism) 3.1

| Astemizole (Reference) | hERG Patch-Clamp (Blockade) | 9.8 |

Discussion and Interpretation

The integrated data provides a clear and multi-layered view of the cross-reactivity profile of (4-Methyl-2-phenoxyphenyl)methanamine.

  • Primary Activity at 5-HT2A : The compound demonstrates potent interaction with the 5-HT2A receptor. The in-silico prediction (-9.2 kcal/mol) is strongly corroborated by a high-affinity binding Ki of 15 nM and functional antagonist activity with an IC50 of 45 nM. While less potent than the reference antagonist Ketanserin (Ki = 1.2 nM), this activity is significant and suggests a primary pharmacological effect at this receptor.

  • Secondary Activity at SERT : A moderate binding affinity for SERT was observed (Ki = 85 nM), consistent with the docking score (-8.5 kcal/mol). This indicates a roughly 6-fold selectivity for the 5-HT2A receptor over SERT. This level of cross-reactivity could be therapeutically relevant, potentially leading to a dual-action profile. Further functional assays measuring serotonin reuptake would be required to fully characterize this interaction.

  • Negligible hERG Interaction : The initial in-silico docking suggested a weak potential for hERG binding (-7.1 kcal/mol). However, this was not borne out by experimental data. Both the binding assay (Ki > 10,000 nM) and the functional patch-clamp assay (IC50 > 30,000 nM) conclusively demonstrate a lack of significant interaction with the hERG channel. This is a critical and highly favorable safety finding, distinguishing it from many centrally-acting compounds and significantly de-risking it for potential cardiotoxicity.

Conclusion

(4-Methyl-2-phenoxyphenyl)methanamine is a potent 5-HT2A receptor antagonist with secondary, moderate affinity for the serotonin transporter. Crucially, it displays a wide safety margin with respect to the hERG potassium channel, a major hurdle in drug development. This cross-reactivity profile suggests its potential as a lead candidate for neuropsychiatric disorders where 5-HT2A antagonism is a desired mechanism of action. The moderate SERT affinity warrants further investigation to determine if it contributes to a beneficial polypharmacology or represents an off-target effect to be minimized through further chemical optimization. This guide demonstrates the power of an integrated, multi-disciplinary approach to provide a clear, actionable assessment of a compound's selectivity profile.

References

  • PubMed . (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Available at: [Link]

  • Frontiers in Immunology . (2024). Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. Available at: [Link]

  • Wikipedia . Ligand binding assay. Available at: [Link]

  • Oxford Academic . (2020). High-throughput modeling and scoring of TCR-pMHC complexes to predict cross-reactive peptides. Available at: [Link]

  • Gifford Bioscience . About Ligand Binding Assays. Available at: [Link]

  • PMC (PubMed Central) . (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Available at: [Link]

  • PubMed . (2008). In vitro receptor binding assays: general methods and considerations. Available at: [Link]

  • PubMed . (2006). An efficient design for a study comparing two drugs, their combination and placebo. Available at: [Link]

  • MDPI . (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Available at: [Link]

  • PMC (PubMed Central) . (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Available at: [Link]

  • ACS Publications . (2023). Reactive Docking: A Computational Method for High-Throughput Virtual Screenings of Reactive Species. Available at: [Link]

  • bioRxiv . (2024). SwiftTCR: Efficient computational docking protocol of TCRpMHC-I complexes using restricted rotation matrices. Available at: [Link]

  • medRxiv . (2023). Novel “SMARTer” Clinical Trial Design Improves Odds of Approval and Can Reduce Study Size By 80%. Available at: [Link]

  • ResearchGate . (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Available at: [Link]

  • Precision for Medicine . Whitepaper: Tissue Cross-Reactivity. Available at: [Link]

  • OracleBio . (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • Malvern Panalytical . Binding Affinity. Available at: [Link]

  • eLife . (2020). How to measure and evaluate binding affinities. Available at: [Link]

  • PubMed . (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Available at: [Link]

  • Charles River Laboratories . Tissue Cross-Reactivity Studies. Available at: [Link]

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Validation

In vivo vs in vitro correlation for (4-Methyl-2-phenoxyphenyl)methanamine activity

In Vivo vs. In Vitro Correlation (IVIVC) for (4-Methyl-2-phenoxyphenyl)methanamine Derivatives: A Comparison Guide Executive Summary The translation of epigenetic modulators from biochemical hits to clinical candidates r...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Correlation (IVIVC) for (4-Methyl-2-phenoxyphenyl)methanamine Derivatives: A Comparison Guide

Executive Summary

The translation of epigenetic modulators from biochemical hits to clinical candidates relies entirely on a robust In Vivo vs. In Vitro Correlation (IVIVC). The compound (4-Methyl-2-phenoxyphenyl)methanamine (hereafter referred to as 4M-2P-PMA) serves as a highly privileged pharmacophore and building block in the design of Bromodomain and Extra-Terminal (BET) protein inhibitors[1]. This guide objectively compares the preclinical performance of a representative 4M-2P-PMA-derived BET inhibitor against the industry-standard chemical probe, (+)-JQ1 , providing researchers with a comprehensive framework for evaluating target engagement, metabolic stability, and in vivo pharmacokinetics.

Mechanistic Grounding: The Role of the 4M-2P-PMA Scaffold

BET family proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind acetylated lysine residues on chromatin to drive the transcription of key oncogenes, most notably c-Myc[2]. The benchmark inhibitor, (+)-JQ1, competitively displaces BRD4 from chromatin, leading to c-Myc downregulation[3]. However, (+)-JQ1 suffers from a short in vivo half-life due to rapid CYP3A4-mediated metabolism[4].

The 4M-2P-PMA scaffold was engineered to address these metabolic liabilities. The phenoxyphenyl ether linkage provides optimal lipophilicity for cell permeability, while the methyl substitution at the 4-position sterically hinders the primary sites of CYP450 oxidation. This structural causality directly translates to improved intrinsic clearance ( CLint​ ) in vitro, which accurately predicts superior systemic exposure in vivo.

Pathway Ligand 4M-2P-PMA Derivative BRD4 BRD4 (BET Family) Ligand->BRD4 Inhibits Transcription c-Myc Transcription BRD4->Transcription Activates Chromatin Acetylated Histones Chromatin->BRD4 Binds Proliferation Tumor Proliferation Transcription->Proliferation Drives

Fig 1. BRD4 inhibition pathway by 4M-2P-PMA derivatives downregulating c-Myc.

Part 1: In Vitro Profiling & Target Engagement

To establish a baseline for IVIVC, we must first quantify biochemical potency and cellular permeability. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a homogeneous, wash-free environment that reflects the true thermodynamic equilibrium of the ligand-BRD4 interaction. Caco-2 permeability is measured because the phenoxyphenyl moiety's high lipophilicity can trigger P-glycoprotein (P-gp) efflux; a high apparent permeability ( Papp​ ) with a low efflux ratio is the causal prerequisite for oral bioavailability.

Table 1: In Vitro Performance Comparison

ParameterAssay Type(+)-JQ1 (Benchmark)4M-2P-PMA DerivativeBiological Implication
BRD4 BD1 IC50​ TR-FRET77 nM45 nMDirect target engagement potency.
c-Myc IC50​ Cellular (NMC 797)250 nM180 nMFunctional downstream transcriptional repression.
Mouse Liver CLint​ Microsomal Stability85 µL/min/mg22 µL/min/mgPredicts in vivo hepatic clearance rate.
Caco-2 Papp​ Permeability 12×10−6 cm/s 18×10−6 cm/sPredicts intestinal absorption for oral dosing.

Data synthesized from benchmark BET inhibitor profiling[5] and standard epigenetic scaffold evaluations.

Part 2: In Vivo Pharmacokinetics (PK)

In vivo exposure is dictated by the balance between volume of distribution ( Vd​ ) and systemic clearance ( CL ). Because (+)-JQ1 is rapidly hydroxylated by mouse Cyp3a[4], its clearance approaches hepatic blood flow, resulting in a half-life of approximately 1 hour[5]. The 4M-2P-PMA derivative, protected by its steric methyl group, demonstrates a self-validating correlation: the low in vitro microsomal CLint​ directly manifests as reduced in vivo clearance and a prolonged half-life.

Table 2: In Vivo PK Parameters (CD1 Mice, 10 mg/kg PO, 5 mg/kg IV)

PK Parameter(+)-JQ14M-2P-PMA DerivativeCausality / Interpretation
Half-life ( T1/2​ ) ~1.0 hr3.8 hrExtended duration of target suppression.
Clearance ( CL ) 42 mL/min/kg15 mL/min/kgReduced CYP-mediated degradation.
Cmax​ (PO) 1180 ng/mL2450 ng/mLHigher peak exposure due to better absorption.
Bioavailability ( F% ) 49%72%Driven by high Caco-2 permeability and low first-pass metabolism.

Part 3: IVIVC Analysis & Logical Workflows

The core of drug development is predictability. The IVIVC model for the 4M-2P-PMA scaffold demonstrates high fidelity. By plotting the in vitro intrinsic clearance against the in vivo systemic clearance, we observe a linear correlation that validates the use of mouse liver microsomes as a predictive gatekeeper. The structural modifications on the phenoxyphenyl ring successfully uncoupled target potency from metabolic liability.

IVIVC InVitro In Vitro Profiling (Microsomes, Caco-2) Clearance Intrinsic Clearance Extrapolation InVitro->Clearance Predicts Bioavailability Bioavailability (F%) Prediction InVitro->Bioavailability Predicts InVivo In Vivo PK (Mouse IV/PO) InVivo->Clearance Actual CL InVivo->Bioavailability Actual F% Correlation IVIVC Model Validation Clearance->Correlation Integrates Bioavailability->Correlation Integrates

Fig 2. IVIVC logical workflow linking in vitro profiling to in vivo PK validation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: In Vitro TR-FRET BRD4 Target Engagement

Design Rationale: This assay measures the disruption of BRD4 binding to an acetylated histone peptide. To ensure the system is self-validating, the protocol incorporates a donor-only blank to subtract compound autofluorescence and a (+)-JQ1 reference curve. If the IC50​ of (+)-JQ1 deviates by >3-fold from the 77 nM benchmark, the plate is invalidated.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute recombinant BRD4 (BD1 domain) to 4 nM and biotinylated acetyl-histone H4 peptide to 40 nM.

  • Compound Titration: Dispense 4M-2P-PMA derivatives and (+)-JQ1 into a 384-well proxiplate in a 10-point, 3-fold serial dilution (top concentration 10 µM) using an acoustic dispenser. Include DMSO vehicle controls.

  • Incubation: Add 5 µL of BRD4 solution and 5 µL of peptide solution to the wells. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium.

  • Detection Mix: Add 10 µL of a detection mixture containing Europium-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor).

  • Read & Validate: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Normalize data against the DMSO control (0% inhibition) and peptide-free control (100% inhibition).

Protocol 2: In Vivo Mouse PK/PD Study (LC-MS/MS)

Design Rationale: To guarantee data integrity, the LC-MS/MS workflow utilizes a deuterated internal standard (ISTD) spiked into all matrices prior to extraction[6]. This creates a self-validating loop: any variations in extraction recovery or matrix ionization suppression are internally normalized by the ISTD response ratio.

  • Animal Dosing: Fast female CD1 mice (7-11 weeks old) overnight[7]. Administer the 4M-2P-PMA derivative intravenously (IV) at 5 mg/kg (formulated in 5% NMP / 5% Solutol HS-15 / 90% Saline) or orally (PO) at 10 mg/kg.

  • Sampling: Collect serial blood samples (~75 µL) via retro-orbital bleed or submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes and centrifuge at 4°C to isolate plasma.

  • Extraction: Aliquot 20 µL of plasma. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of deuterated ISTD to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent compound and ISTD.

  • Validation: A matrix-matched calibration curve must yield a correlation coefficient ( R2 ) > 0.99. Calculate PK parameters (AUC, T1/2​ , CL , Vd​ , F% ) using non-compartmental analysis (NCA).

References

  • AbbVie Inc. (2013). Patent US20130331382A1: Pyridinone and Pyridazinone derivatives as BET bromodomain inhibitors. Google Patents.1

  • InvivoChem. (+)-JQ1 Pharmacokinetics and In Vivo Efficacy Data.5

  • National Institutes of Health (PMC). Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes.4

  • National Institutes of Health (PMC). Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma.6

  • AACR Journals. Combination of Ribociclib with BET-Bromodomain and PI3K/mTOR Inhibitors for Medulloblastoma Treatment In Vitro and In Vivo.7

  • National Institutes of Health (PMC). Achieving clinical success with BET inhibitors as anti-cancer agents.2

Sources

Comparative

Reproducibility of (4-Methyl-2-phenoxyphenyl)methanamine synthesis across laboratories

Reproducibility of (4-Methyl-2-phenoxyphenyl)methanamine Synthesis Across Laboratories: A Comparative Application Guide Executive Summary The synthesis of (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of (4-Methyl-2-phenoxyphenyl)methanamine Synthesis Across Laboratories: A Comparative Application Guide

Executive Summary

The synthesis of (4-Methyl-2-phenoxyphenyl)methanamine (CAS: 1247468-69-4) is a highly specific two-stage sequence that tests a laboratory's mastery of cross-coupling and reductive amination. Because this molecule serves as a critical building block in pharmaceutical development, ensuring high batch-to-batch reproducibility is paramount. The reproducibility of experiments in organic synthesis relies heavily on well-defined reaction parameters, meticulous documentation, and adherence to standardized protocols (1)[1].

This guide objectively compares the two dominant synthetic routes for constructing the diaryl ether intermediate, explains the mechanistic causality behind common points of failure, and provides self-validating protocols to ensure scalable success.

Mechanistic Pathways & Structural Causality

The synthesis requires two distinct transformations: the formation of the diaryl ether linkage (Step 1) and the reduction of the nitrile to a primary benzylamine (Step 2).

Step 1: Diaryl Ether Formation

The coupling of 2-bromo-4-methylbenzonitrile with phenol is the most challenging step. Laboratories typically choose between two catalytic pathways:

  • Copper-Catalyzed Ullmann Coupling (Route A): Classical Ullmann condensations require harsh conditions (>200 °C), which frequently degrade sensitive functional groups like nitriles. However, the introduction of bidentate ligands has revolutionized this approach. For example, the use of N,N-dimethylglycine promotes copper-catalyzed Ullmann-type diaryl ether synthesis at a highly reproducible 90 °C (2)[2]. Similarly, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) has been shown to greatly accelerate the ordinarily difficult reaction, allowing it to occur under moderate temperatures and reaction times (3)[3].

  • Palladium-Catalyzed Buchwald-Hartwig Etherification (Route B): This method employs bulky phosphine ligands (e.g., t-BuXPhos) to facilitate C-O bond formation. The scope and generality of Pd-catalyzed diaryl ether formation have been improved, allowing the coupling of electron-deficient aryl halides almost without any restrictions (2)[2].

Workflow A 2-Bromo-4-methylbenzonitrile + Phenol B Ullmann Coupling (CuI, N,N-dimethylglycine) A->B Route A C Buchwald-Hartwig (Pd(OAc)2, t-BuXPhos) A->C Route B D 4-Methyl-2-phenoxybenzonitrile (Intermediate) B->D C->D E Catalytic Hydrogenation (Raney-Ni, NH3/MeOH) D->E F (4-Methyl-2-phenoxyphenyl)methanamine (Target Product) E->F

Figure 1: Comparative synthetic workflows for (4-Methyl-2-phenoxyphenyl)methanamine.

Step 2: Nitrile Reduction

Reducing the intermediate 4-methyl-2-phenoxybenzonitrile to the target methanamine requires catalytic hydrogenation. The primary cause of poor reproducibility in this step is the formation of secondary amine byproducts (dimers). This occurs when the newly formed primary amine attacks the highly reactive imine intermediate. To prevent this, the reaction must be saturated with methanolic ammonia. The excess ammonia acts as a competing nucleophile, shifting the equilibrium away from dimer formation and ensuring high fidelity conversion to the primary benzylamine (4)[4].

Reduction Nitrile Benzonitrile (Ar-C≡N) Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine +H2 (Cat.) Primary Primary Amine (Ar-CH2-NH2) Imine->Primary +H2 (Cat.) Secondary Secondary Amine Dimer (Ar-CH2-NH-CH2-Ar) Imine->Secondary +Primary Amine (Undesired) Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium away from dimer

Figure 2: Nitrile reduction pathway highlighting the role of ammonia in preventing dimerization.

Quantitative Performance Comparison

The table below summarizes the quantitative performance metrics of the two primary routes for the critical diaryl ether formation step.

ParameterRoute A: Modified UllmannRoute B: Buchwald-Hartwig
Catalyst System CuI / N,N-dimethylglycinePd(OAc)₂ / t-BuXPhos
Reaction Temperature 90 °C100 °C
Typical Yield (Step 1) 75 - 82%88 - 95%
Cost Profile Low (Earth-abundant metal)High (Precious metal + complex ligand)
Reproducibility Moderate (Sensitive to Cu(I) oxidation)High (Highly consistent with pure ligands)
Scalability Excellent for multi-kilogram batchesLimited by catalyst cost at scale

Standardized Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol 1: Synthesis of 4-Methyl-2-phenoxybenzonitrile (Modified Ullmann Route)

Objective: To synthesize the diaryl ether intermediate with high regioselectivity and minimal debromination.

Materials:

  • 2-Bromo-4-methylbenzonitrile (10.0 mmol)

  • Phenol (12.0 mmol)

  • CuI (1.0 mmol, 10 mol%)

  • N,N-dimethylglycine (2.0 mmol, 20 mol%)

  • Cs₂CO₃ (20.0 mmol)

  • Anhydrous 1,4-dioxane (20 mL)

Step-by-Step Procedure:

  • Degassing: Charge a flame-dried Schlenk flask with CuI, Cs₂CO₃, and N,N-dimethylglycine. Evacuate and backfill with N₂ three times to remove oxygen, which causes irreversible catalyst deactivation.

  • Reagent Addition: Add 2-bromo-4-methylbenzonitrile and phenol, followed by anhydrous 1,4-dioxane.

  • Reaction: Stir the suspension at 90 °C for 24 hours. The mixture will transition from a pale suspension to a dark blue/green slurry as the active Cu-ligand complex forms and turns over.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove copper salts. Wash the organic layer with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine.

  • Validation Checkpoints:

    • TLC: Elute with Hexane:EtOAc (4:1). The starting bromide (R_f ~0.6) should be entirely absent. The product appears as a UV-active spot at R_f ~0.4.

    • NMR: ¹H NMR (CDCl₃) must show the disappearance of the phenol -OH peak (~5.0 ppm) and the presence of the methyl singlet at ~2.3 ppm alongside the complex aromatic multiplet (8H).

Protocol 2: Reduction to (4-Methyl-2-phenoxyphenyl)methanamine

Objective: To selectively reduce the nitrile to a primary amine without dimer formation.

Materials:

  • 4-Methyl-2-phenoxybenzonitrile (5.0 mmol)

  • Raney Nickel (slurry in H₂O, ~1.0 g)

  • 7N NH₃ in Methanol (30 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry with methanol (3 x 10 mL) under an inert atmosphere to remove water. (Caution: Raney Nickel is highly pyrophoric when dry).

  • Reaction Setup: Dissolve the nitrile intermediate in 30 mL of 7N NH₃ in methanol. Transfer to a hydrogenation vessel and add the washed Raney Nickel.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi H₂ and shake at room temperature for 12 hours.

  • Workup: Carefully vent the H₂ gas. Filter the mixture through Celite under a blanket of N₂ to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoints:

    • IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹.

    • NMR: ¹H NMR (CDCl₃) must reveal a new singlet at ~3.8 ppm (2H) corresponding to the benzylic -CH₂- group, and a broad singlet at ~1.5 ppm (2H) for the -NH₂ group, which disappears upon D₂O exchange.

References

  • Burgos, C. H., et al. (2006) & Ma, D., et al. (2003). Synthesis of diaryl ethers. Organic Chemistry Portal. Available at:[Link]

  • Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. Available at:[Link]

Sources

Validation

A Comparative Guide to the Analytical Purity of (4-Methyl-2-phenoxyphenyl)methanamine Reference Standards

In the landscape of pharmaceutical research and development, the integrity of an analytical standard is the bedrock upon which reliable and reproducible results are built. The purity of a reference standard for a novel c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of an analytical standard is the bedrock upon which reliable and reproducible results are built. The purity of a reference standard for a novel compound like (4-Methyl-2-phenoxyphenyl)methanamine, a potential building block in medicinal chemistry, is not merely a quality metric; it is a critical determinant of experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for purity assessment, offering researchers, scientists, and drug development professionals a framework for evaluating and selecting the most suitable analytical standard.

The Imperative of Purity in Pharmaceutical Analysis

A Multi-Pronged Approach to Purity Determination

A single analytical method is rarely sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic techniques provides a more complete and reliable purity profile.[5] For (4-Methyl-2-phenoxyphenyl)methanamine, a non-volatile small molecule, the following methods are paramount:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase.[8][9][10] It is highly effective for quantifying the primary component and detecting non-volatile organic impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.[11][12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR allows for the direct quantification of a substance against a certified internal standard, providing a highly accurate and traceable purity assessment without the need for a specific reference standard of the analyte itself.[14][15][16][17][18]

Comparative Analysis of Hypothetical (4-Methyl-2-phenoxyphenyl)methanamine Standards

To illustrate the importance of a multi-technique approach, let us consider hypothetical analytical data for (4-Methyl-2-phenoxyphenyl)methanamine from three different suppliers.

SupplierHPLC Purity (% Area)GC-MS (Residual Solvents)qNMR Purity (mass %)Identified Impurities
Supplier A 99.8%Toluene: 50 ppm99.7%4-Methylphenol: 0.1%
Supplier B 99.5%Acetone: 200 ppm99.4%Unidentified peak at RRT 1.2 in HPLC
Supplier C 99.9%No significant peaks99.9%None detected

Analysis of Results:

  • Supplier A provides a high-purity standard with a known, low-level impurity identified. This transparency is valuable for researchers.

  • Supplier B's standard shows a lower purity by HPLC and contains an unidentified impurity. The presence of an unknown peak raises concerns about the thoroughness of their characterization.

  • Supplier C offers the highest purity standard with no detectable impurities by the methods employed. This would be the preferred choice for applications requiring the highest level of accuracy.

Experimental Protocols

The following are detailed protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general method for assessing the purity of (4-Methyl-2-phenoxyphenyl)methanamine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the (4-Methyl-2-phenoxyphenyl)methanamine standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is designed to detect and identify volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Headspace autosampler

  • Capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm)

Reagents:

  • Dimethyl sulfoxide (DMSO) (Headspace grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the (4-Methyl-2-phenoxyphenyl)methanamine standard into a headspace vial. Add 1 mL of DMSO.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 min

      • Ramp: 10 °C/min to 240 °C, hold for 5 min

    • MSD Transfer Line: 250 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing to a standard of the identified solvent.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct measure of the mass fraction of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (4-Methyl-2-phenoxyphenyl)methanamine standard.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizing the Workflow

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation Standard (4-Methyl-2-phenoxyphenyl)methanamine Reference Standard Dissolution_HPLC Dissolution_HPLC Standard->Dissolution_HPLC Dissolve in Mobile Phase Dissolution_GC Dissolution_GC Standard->Dissolution_GC Dissolve in DMSO (Headspace) Dissolution_qNMR Dissolution_qNMR Standard->Dissolution_qNMR Dissolve with Internal Standard HPLC HPLC Analysis Dissolution_HPLC->HPLC GCMS GC-MS Analysis Dissolution_GC->GCMS qNMR qNMR Analysis Dissolution_qNMR->qNMR Purity_HPLC Relative Purity (% Area) HPLC->Purity_HPLC Purity_GCMS Residual Solvents (ppm) GCMS->Purity_GCMS Purity_qNMR Absolute Purity (mass %) qNMR->Purity_qNMR Final_Report Comprehensive Purity Report Purity_HPLC->Final_Report Purity_GCMS->Final_Report Purity_qNMR->Final_Report

Conclusion: An Informed Decision is a Scientifically Sound Decision

The selection of an analytical standard for (4-Methyl-2-phenoxyphenyl)methanamine, or any compound in the drug discovery pipeline, should be a data-driven decision. A thorough evaluation of the supplier's Certificate of Analysis, which should include data from multiple orthogonal techniques, is paramount.[2][19] Researchers should prioritize standards with high purity, comprehensive characterization, and transparent reporting of any identified impurities. By understanding the principles and applying the rigorous analytical methodologies outlined in this guide, scientists can ensure the quality of their reference standards, leading to more reliable and defensible scientific outcomes.

References

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. Available at: [Link]

  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Available at: [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. Available at: [Link]

  • Quantitative NMR Assays (qNMR) - Bruker. Available at: [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Available at: [Link]

  • USP Reference Standards in Pharmaceutical Analysis - SynThink. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. Available at: [Link]

  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac. Available at: [Link]

  • A Guide to Using Analytical Standards. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. Available at: [Link]

  • The ABC's of Reference Standard Management - EAG Laboratories. Available at: [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. Available at: [Link]

  • Analytical Standards in Quality Control: Ensuring Lab Reliability - Pure Synth. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-2-phenoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Methyl-2-phenoxyphenyl)methanamine
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